MS8815
Beschreibung
Eigenschaften
Molekularformel |
C65H87N9O8S |
|---|---|
Molekulargewicht |
1154.5 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H87N9O8S/c1-9-73(51-25-31-82-32-26-51)55-35-50(34-53(44(55)4)61(78)67-38-54-42(2)33-43(3)69-62(54)79)48-21-19-47(20-22-48)39-71-27-29-72(30-28-71)58(77)16-14-12-10-11-13-15-57(76)70-60(65(6,7)8)64(81)74-40-52(75)36-56(74)63(80)66-37-46-17-23-49(24-18-46)59-45(5)68-41-83-59/h17-24,33-35,41,51-52,56,60,75H,9-16,25-32,36-40H2,1-8H3,(H,66,80)(H,67,78)(H,69,79)(H,70,76)/t52-,56+,60-/m1/s1 |
InChI-Schlüssel |
AOIZISCRIVNZJJ-XWJFFXCMSA-N |
Isomerische SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Kanonische SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the mechanism of action of MS8815?
An In-depth Technical Guide to the Mechanism of Action of MS8815
Introduction
This compound is a novel, potent, and selective heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression.[5]
In certain cancers, such as triple-negative breast cancer (TNBC), EZH2 is overexpressed and drives oncogenesis through both its canonical, catalytic activity and non-canonical, scaffolding functions.[1][3][5] While catalytic inhibitors of EZH2 exist, they are often ineffective in cancers where the non-catalytic functions of the EZH2 protein are paramount.[1][3] this compound represents a therapeutic strategy to overcome this limitation by targeting the entire EZH2 protein for destruction, thereby ablating both its enzymatic and non-enzymatic roles.[6][7]
Core Mechanism of Action: Targeted Protein Degradation
As a PROTAC, this compound's mechanism is not to inhibit its target protein, but to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate it.[5][8] This is achieved through its bifunctional structure:
-
Target-Binding Moiety: this compound incorporates a ligand derived from the EZH2 inhibitor EPZ-6438, which binds with high affinity to the EZH2 protein.[7]
-
E3 Ligase-Recruiting Moiety: This is connected via a chemical linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][8]
By simultaneously binding to both EZH2 and VHL, this compound acts as a molecular bridge, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate EZH2. The attached ubiquitin chains mark the EZH2 protein for recognition and subsequent degradation by the 26S proteasome.[5][8] this compound is then released and can catalyze further rounds of degradation.
This degradation is robust and occurs in a concentration-, time-, and proteasome-dependent manner.[3][4][5][8] The process is confirmed to be dependent on the UPS, as the effects of this compound can be rescued by inhibitors of the NEDD8 activating E1 enzyme (NAE), such as MLN4924, which is crucial for the activation of cullin-RING E3 ligases like VHL.[4][9]
Signaling and Process Diagrams
This compound-Mediated EZH2 Degradation Pathway
Caption: Workflow of this compound inducing the formation of a ternary complex to trigger EZH2 ubiquitination and proteasomal degradation.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Notes |
| This compound | EZH2 | 8.6[2][4][5][7] | Potent inhibition of methyltransferase activity. |
| This compound | EZH1 | 62[2][7] | Shows selectivity for EZH2 over the related EZH1. |
| EPZ-6438 | EZH2 | 3.3[5] | Parent inhibitor used as a benchmark. |
Table 2: Cellular Degradation and Growth Inhibition
| Parameter | Cell Line | Value | Notes |
| DC₅₀ (Degradation) | MDA-MB-453 | 140 nM[2][7] | Concentration for 50% maximal degradation of EZH2. |
| GI₅₀ (Growth Inhibition) | BT549 | 2.0 µM[4] | Concentration for 50% growth inhibition. |
| GI₅₀ (Growth Inhibition) | Patient 515a (Primary) | 1.4 µM[4] | Effective in primary cells derived from TNBC patients. |
Experimental Protocols
In Vitro EZH2 Enzymatic Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against EZH2 methyltransferase activity.
Methodology:
-
Reaction Setup: Assays are performed in 384-well plates. The reaction mixture contains recombinant human PRC2 complex, a biotinylated histone H3 (K27) peptide substrate, and the radio-labeled cofactor S-adenosyl-L-[³H-methyl]-methionine (³H-SAM).
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations and then added to the reaction wells. A DMSO-only control is included.
-
Incubation: The reaction is initiated by adding the PRC2 enzyme and is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Termination & Detection: The reaction is stopped. The biotinylated peptide substrate is captured on a streptavidin-coated plate. The incorporation of the ³H-methyl group from ³H-SAM onto the peptide is quantified using a scintillation counter.
-
Data Analysis: The resulting data is normalized to controls, and the IC₅₀ value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
Experimental Workflow: EZH2 Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
MS8815: A Selective EZH2 PROTAC Degrader for Triple-Negative Breast Cancer
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently overexpressed in various malignancies, including triple-negative breast cancer (TNBC). Unlike traditional enzymatic inhibitors, which have shown limited efficacy in cancers where EZH2's non-catalytic functions are paramount, proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the targeted degradation of the EZH2 protein. This technical guide provides a comprehensive overview of MS8815, a potent and selective EZH2 PROTAC degrader. We will delve into its mechanism of action, summarize its biochemical and cellular activities, and provide detailed methodologies for key experimental validations.
Introduction to EZH2 and PROTAC Technology
EZH2 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Beyond its canonical methyltransferase activity, EZH2 possesses non-canonical functions, acting as a transcriptional co-activator through interactions with other proteins. In TNBC, the overexpression of the EZH2 protein, rather than its catalytic activity, is often critical for driving tumor progression, rendering catalytic inhibitors ineffective.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
This compound: A Selective EZH2 PROTAC Degrader
This compound is a novel, potent, and selective EZH2 PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It was developed to overcome the limitations of EZH2 catalytic inhibitors in cancers like TNBC.
Mechanism of Action
This compound operates by forming a ternary complex between EZH2 and the VHL E3 ligase. This proximity induces the polyubiquitination of EZH2, leading to its subsequent degradation by the proteasome. This degradation is dependent on the ubiquitin-proteasome system, as demonstrated by rescue experiments using proteasome inhibitors (e.g., MG132) and inhibitors of the NEDD8-activating enzyme (e.g., MLN4924).
EZH2 Signaling in Triple-Negative Breast Cancer
In TNBC, EZH2 has been implicated in promoting metastasis through various signaling pathways. One such pathway involves the regulation of TIMP2, a tissue inhibitor of metalloproteinases. High levels of EZH2 can lead to the transcriptional repression of TIMP2, resulting in increased activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which facilitates cancer cell invasion. EZH2 has also been shown to be involved in pathways that regulate cell cycle and maintain a cancer stem cell-like phenotype. Furthermore, non-canonical functions of EZH2 in TNBC include its interaction with p38 MAP kinase, which can lead to cytoplasmic accumulation of phosphorylated EZH2, promoting cell migration and invasion.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EZH2 IC50 | 8.6 nM | Biochemical Assay | |
| EZH1 IC50 | 62 nM | Biochemical Assay | |
| EZH2 DC50 | 140 nM | MDA-MB-453 cells | |
| EZH2 Dmax | Nearly complete degradation at 0.3 µM | MDA-MB-453 cells (48h) |
Anti-proliferative Activity of this compound in TNBC Cell Lines
| Cell Line | GI50 (µM) | Reference |
| BT549 | 2.0 | |
| MDA-MB-468 | Not explicitly stated, but effective | |
| SUM159 | Not explicitly stated, but effective | |
| MDA-MB-453 | Not explicitly stated, but effective | |
| Primary Patient TNBC Cells (515a) | 1.4 ± 0.05 |
Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Administration Route | Intraperitoneal (IP) | Single dose | |
| Dose | 50 mg/kg | Single dose | |
| Cmax | 3.7 µM | 1 hour post-injection | |
| Plasma Concentration | ~3 µM | Over 4 hours | |
| Plasma Concentration | >250 nM | Over 12 hours |
Experimental Protocols
Western Blot Analysis for EZH2 Degradation
This protocol outlines the general steps for assessing EZH2 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: TNBC cells (e.g., MDA-MB-453, BT549) are cultured to optimal confluency. Cells are then treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for specified time periods (e.g., 24, 48 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins based on molecular weight. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for EZH2 overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or H3) is also used. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands is quantified using densitometry software.
Cell Viability Assay
This protocol describes the general procedure for determining the anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding: TNBC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., starting from 10 µM with 2-fold dilutions) for a specified duration (e.g., 5 days).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as the WST-8 (a tetrazolium salt-based assay) or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. The absorbance is read using a microplate reader.
-
Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study
This protocol provides a general outline for assessing the pharmacokinetic profile of this compound in a mouse model.
Methodology:
-
Animal Model: A suitable mouse strain is used for the study.
-
Compound Administration: this compound is administered to the mice via a specific route, such as intraperitoneal (IP) injection, at a defined dose (e.g., 50 mg/kg).
-
Sample Collection: Blood samples are collected from the mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is then isolated from the blood samples.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and the plasma concentration-time profile, are determined from the collected data.
Conclusion
This compound is a highly effective EZH2 PROTAC degrader with potent activity against TNBC cells, both in vitro and in primary patient-derived cells. Its ability to induce robust and selective degradation of EZH2, coupled with a favorable pharmacokinetic profile, positions it as a valuable chemical tool for further investigation into the therapeutic potential of EZH2 degradation in solid tumors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the utility of this compound and the broader field of targeted protein degradation.
The Structure-Activity Relationship of MS8815: An In-depth Technical Guide for Drug Development Professionals
An Overview of MS8815, a Novel PROTAC Degrader for Targeted EZH2 Degradation in Triple-Negative Breast Cancer
This compound has emerged as a potent and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it contributes to tumor progression through both catalytic and non-catalytic functions.[1][3][4] Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound offers a distinct therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate the entire EZH2 protein, thereby addressing both its enzymatic and scaffolding functions.[1][4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols utilized in its characterization.
Core Structure and Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the EZH2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The EZH2-binding component of this compound is derived from the potent and selective EZH2 inhibitor EPZ-6438.[1] This design allows this compound to form a ternary complex between EZH2 and the VHL E3 ligase, leading to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome.[1] To confirm this mechanism, a negative control compound, MS8815N, was developed, which retains the EZH2 binding moiety and the linker but has a modification that prevents its recruitment of the VHL E3 ligase.[1][2] As expected, MS8815N failed to induce the degradation of EZH2.[1][2]
Structure-Activity Relationship (SAR) Studies
The development of this compound involved systematic SAR studies to optimize its EZH2 degradation activity. These studies primarily focused on modifying the linker connecting the EZH2 binder and the VHL ligand. The length and composition of the linker were found to be critical for the efficacy of the PROTAC.
Quantitative SAR Data
The following tables summarize the key quantitative data from the SAR studies of this compound and related compounds.
| Compound | Linker Composition | EZH2 Degradation (DC50, nM) in MDA-MB-453 cells | EZH2 Inhibition (IC50, nM) | EZH1 Inhibition (IC50, nM) |
| This compound (Compound 16) | Seven-methylene alkylene linker | 140 | 8.6 | 62 |
| Compound 15 | Six-methylene alkylene linker | Less effective than this compound | Not Reported | Not Reported |
| EPZ-6438 (Parent Inhibitor) | Not Applicable | No degradation | 3.3 ± 0.1 | Not Reported |
| MS8815N (Negative Control) | Same as this compound | No degradation | 13 ± 7.6 | Not Reported |
Data sourced from multiple reports.[1][5][6][7]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a typical experimental workflow for its characterization can be visualized through the following diagrams.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-453, BT549) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for EZH2 Degradation
-
Cell Treatment: TNBC cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound, MS8815N, or vehicle (DMSO) for the indicated time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against EZH2 overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) was also used.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software (e.g., ImageJ). The level of EZH2 was normalized to the loading control. The half-maximal degradation concentration (DC50) was calculated from the dose-response curves.
In Vitro EZH2 and EZH1 Inhibition Assay
-
Reaction Setup: The enzymatic activity of recombinant human EZH2 or EZH1 was measured using a radiometric assay. The reaction mixture contained the enzyme, a histone H3 substrate, S-adenosyl-L-[³H]-methionine (SAM), and varying concentrations of the test compounds (this compound, EPZ-6438).
-
Incubation: The reactions were incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The reaction was stopped, and the amount of [³H]-methyl group incorporated into the histone substrate was quantified by scintillation counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound represents a significant advancement in the targeted therapy of TNBC. Its unique mechanism of action, involving the PROTAC-mediated degradation of EZH2, allows it to overcome the limitations of traditional catalytic inhibitors. The SAR studies have been instrumental in optimizing its structure for potent and selective EZH2 degradation. The detailed experimental protocols provided herein offer a guide for researchers aiming to further investigate and develop similar targeted protein degraders for cancer therapy. The continued exploration of the SAR of PROTACs like this compound will undoubtedly pave the way for the next generation of precision medicines.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemically induced degradation of PRC2 complex by EZH2-Targeted PROTACs via a Ubiquitin-Proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
The role of MS8815 in targeting epigenetic regulation in cancer.
An In-depth Technical Guide on MS8815: Targeting Epigenetic Regulation in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a novel proteolysis targeting chimera (PROTAC) designed to degrade the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical epigenetic regulator frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with a poor prognosis[1][2][3][4][5]. Unlike traditional EZH2 catalytic inhibitors, which have shown limited efficacy in solid tumors that are not dependent on EZH2's catalytic activity, this compound offers a distinct mechanism of action by inducing the degradation of the EZH2 protein itself[1][2][3][4][6]. This approach allows for the targeting of both the canonical (histone methylation-dependent) and non-canonical (methylation-independent) functions of EZH2, representing a promising therapeutic strategy for EZH2-dependent cancers[1][6].
Core Mechanism of Action: EZH2 Degradation via PROTAC Technology
This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the selective degradation of EZH2[7]. It is composed of a ligand that binds to EZH2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2][3]. This dual binding induces the formation of a ternary complex between EZH2, this compound, and the VHL E3 ligase, leading to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome[1][2][7]. This degradation is concentration-dependent, time-dependent, and proteasome-dependent[1][2][3].
The degradation of EZH2 by this compound also leads to a reduction in the levels of other core components of the Polycomb Repressive Complex 2 (PRC2), such as EED and SUZ12, and a decrease in the histone H3 lysine 27 trimethylation (H3K27me3) mark[6]. By eliminating the entire protein, this compound can counteract both the catalytic and non-catalytic oncogenic functions of EZH2, which is a significant advantage over catalytic inhibitors, especially in cancers like TNBC where non-catalytic functions are crucial drivers of tumor progression[1][6].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory and Degradation Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ (Inhibitory) | EZH2 (enzymatic assay) | 8.6 nM | [6][7][8] |
| EZH1 (enzymatic assay) | 62 nM | [6][7][8] | |
| DC₅₀ (Degradation) | EZH2 in MDA-MB-453 cells | 140 nM | [6][7][8] |
| Dₘₐₓ (Max Degradation) | EZH2 in MDA-MB-453 cells | Observed at 48 hours | [7] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity (GI₅₀) of this compound in TNBC Cell Lines
| Cell Line | This compound (μM) | EPZ-6438 (μM) | YM281 (μM) | Reference |
| BT549 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2][9] |
| MDA-MB-468 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2] |
| MDA-MB-453 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2] |
| SUM159 | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [2] |
GI₅₀: Half-maximal growth inhibition concentration. Data collected after 5 days of treatment.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.
Cell Viability Assay (WST-8/CCK-8 Method)
This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Objective: To measure the GI₅₀ values of this compound.
Materials:
-
TNBC cell lines (e.g., MDA-MB-453, BT549)
-
96-well cell culture plates
-
Complete growth medium (specific to cell line)
-
This compound stock solution (in DMSO)
-
WST-8 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for the desired period (e.g., 5 days)[2][8].
-
Reagent Addition: Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader[10].
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the data and determine the GI₅₀ value using non-linear regression analysis.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in EZH2 protein levels following this compound treatment.
Objective: To confirm the degradation of EZH2 and other PRC2 components.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EZH2, anti-SUZ12, anti-EED, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for specified time points (e.g., 24, 48 hours). Lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the data[1].
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine how the degradation of EZH2 affects its binding to target gene promoters and the resulting changes in H3K27me3 levels.
Objective: To analyze the genomic localization of EZH2 and H3K27me3 marks.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Lysis and sonication buffers
-
ChIP-grade antibodies (anti-EZH2, anti-H3K27me3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (or IgG control) overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA[11].
-
Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis[12].
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating this compound and the broader epigenetic context of its target.
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetic cancer therapy. By inducing the degradation of EZH2, it overcomes the limitations of catalytic inhibitors and provides a robust mechanism to suppress the growth of EZH2-dependent cancers like TNBC[1][2][3]. The preclinical data strongly support its potent anti-proliferative activity and selective degradation of EZH2[6][7][8]. Further research is warranted to explore the full therapeutic potential of this compound, including in vivo efficacy studies and the identification of predictive biomarkers to guide its clinical application[2]. The continued development of PROTAC degraders for epigenetic targets holds great promise for the future of oncology drug development.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epigenetic Co-Deregulation of EZH2/TET1 is a Senescence-Countering, Actionable Vulnerability in Triple-Negative Breast Cancer [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. encodeproject.org [encodeproject.org]
- 12. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]
Investigating the Canonical and Non-Canonical Functions of EZH2 with MS8815: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently dysregulated in cancer. Its canonical function involves the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. However, emerging evidence highlights non-canonical, methyltransferase-independent roles of EZH2 in oncogenesis, including the transcriptional co-activation of target genes. Traditional EZH2 inhibitors targeting its catalytic activity fail to address these non-canonical functions. This guide explores the use of MS8815, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of EZH2, as a tool to investigate both its canonical and non-canonical roles. By inducing the degradation of the EZH2 protein, this compound provides a comprehensive approach to dismantle EZH2-mediated oncogenic signaling. This document provides an in-depth overview of EZH2's dual functions, quantitative data on this compound's activity, and detailed experimental protocols for its application in research and drug development.
Introduction: The Dichotomy of EZH2 Function
EZH2 plays a central role in maintaining cellular identity and regulating gene expression. Its functions can be broadly categorized into two distinct mechanisms:
-
Canonical Function: As the enzymatic core of the PRC2 complex, EZH2 catalyzes the addition of three methyl groups to H3K27. This H3K27me3 mark is a hallmark of facultative heterochromatin, leading to the silencing of target genes, which often include tumor suppressors.[1][2] This process is crucial for normal development and cell differentiation.
-
Non-Canonical Functions: Beyond its methyltransferase activity, EZH2 can function independently of the PRC2 complex.[3][4] These non-canonical roles often involve direct interaction with other proteins, including transcription factors, to either activate or repress gene expression.[3][4] For instance, EZH2 can act as a transcriptional co-activator for androgen receptor in prostate cancer and interact with c-Myc in multiple myeloma to drive oncogenic gene expression.[5][6] This methyltransferase-independent activity is a significant contributor to tumorigenesis and is not addressed by catalytic inhibitors.[7]
The limitations of targeting only the enzymatic activity of EZH2 have spurred the development of alternative therapeutic strategies. PROTACs, such as this compound, offer a promising approach by inducing the degradation of the entire EZH2 protein, thereby inhibiting both its canonical and non-canonical functions.[8]
This compound: A PROTAC Degrader of EZH2
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of EZH2. It consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically the von Hippel-Lindau (VHL) E3 ligase.[9] This proximity-induced ubiquitination marks EZH2 for degradation by the proteasome, leading to a rapid and sustained depletion of the protein.[10]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's activity in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (EZH2 enzymatic activity) | - | 8.6 nM | [11] |
| IC50 (EZH1 enzymatic activity) | - | 62 nM | [11] |
| DC50 (EZH2 degradation) | MDA-MB-453 | 140 nM | [11] |
Table 1: Biochemical and Degradation Potency of this compound. IC50 represents the half-maximal inhibitory concentration for enzymatic activity. DC50 denotes the half-maximal degradation concentration.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| BT549 | Triple-Negative Breast Cancer | ~1.7 | [12] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2.3 | [12] |
| SUM159 | Triple-Negative Breast Cancer | ~2.0 | [12] |
| MDA-MB-453 | Triple-Negative Breast Cancer | ~1.8 | [12] |
| T47D-TR | Tamoxifen-Resistant Breast Cancer | ~2.5 | [12] |
Table 2: Anti-proliferative Activity of this compound. GI50 represents the concentration required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
Canonical and Non-Canonical EZH2 Signaling
The diagram below illustrates the dual roles of EZH2 in gene regulation. The canonical pathway involves the PRC2 complex and H3K27 trimethylation, leading to gene silencing. The non-canonical pathway depicts EZH2's interaction with transcription factors, resulting in gene activation. This compound, by degrading EZH2, effectively abrogates both signaling arms.
Caption: EZH2's dual signaling roles and the inhibitory action of this compound.
Experimental Workflow for Investigating EZH2 Functions with this compound
This workflow outlines a comprehensive experimental strategy to dissect the canonical and non-canonical functions of EZH2 using this compound.
Caption: A structured workflow for studying EZH2 functions using this compound.
Detailed Experimental Protocols
Western Blot Analysis for EZH2 Degradation and H3K27me3 Reduction
Objective: To determine the effect of this compound on the protein levels of EZH2 and the global levels of H3K27me3.
Materials:
-
Cancer cell lines (e.g., MDA-MB-453)
-
This compound (and DMSO as vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EZH2 (e.g., Cell Signaling Technology #5246, 1:1000 dilution)[13]
-
Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology #9733, 1:1000 dilution)
-
Mouse anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO for the desired time points (e.g., 24, 48, 72 hours).[14]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability Assay (WST-8/CCK-8)
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
WST-8 or CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[16]
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 5 days.[14] Include wells with DMSO as a vehicle control and wells with media only as a blank.
-
After the incubation period, add 10 µL of WST-8/CCK-8 reagent to each well.[17]
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[16]
-
Measure the absorbance at 450 nm using a microplate reader.[17]
-
Calculate the cell viability as a percentage relative to the DMSO-treated control cells after subtracting the blank absorbance.
-
Determine the GI50 value by plotting the cell viability against the log concentration of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions occupied by EZH2 and marked by H3K27me3, and to assess how this compound treatment alters this landscape.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies: anti-EZH2 and anti-H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Protocol:
-
Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[18]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the ChIP-grade primary antibody.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Prepare sequencing libraries from the ChIP DNA and input DNA (a sample of the initial sonicated chromatin).
-
Perform high-throughput sequencing and analyze the data to identify enriched genomic regions.
In Vitro EZH2 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the methyltransferase activity of the EZH2 complex.
Materials:
-
Recombinant EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
This compound
-
Histone H3 substrate (peptide or full-length)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)[19]
-
Scintillation counter or a commercial chemiluminescent/fluorescent assay kit (e.g., from BPS Bioscience)[20][21]
Protocol (using radiometric assay):
-
Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and [³H]-SAM.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant EZH2 complex.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[19]
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of EZH2 inhibition at each this compound concentration and determine the IC50 value.
Conclusion
This compound represents a powerful chemical probe and a potential therapeutic agent for dissecting the multifaceted roles of EZH2 in cancer. By inducing the degradation of the EZH2 protein, this compound overcomes the limitations of catalytic inhibitors and allows for a comprehensive investigation of both canonical and non-canonical EZH2 functions. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound to explore the complex biology of EZH2, identify novel therapeutic vulnerabilities, and advance the development of more effective cancer therapies. The ability of this compound to target non-canonical interactions, such as those with FOXM1 and c-Myc, opens new avenues for understanding and treating cancers that are dependent on the non-enzymatic functions of EZH2.[22][23]
References
- 1. gentelbio.com [gentelbio.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Ezh2 (D2C9) Rabbit Monoclonal Antibody (#5246) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. 101.200.202.226 [101.200.202.226]
- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EZH2 inhibition in multiple myeloma downregulates myeloma associated oncogenes and upregulates microRNAs with potential tumor suppressor functions - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC MS8815: A Technical Guide to its Mechanism and Effect on Polycomb Repressive Complex 2 (PRC2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MS8815, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC). Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, this compound effectively eliminates the entire protein, thereby addressing both its catalytic and non-catalytic oncogenic functions. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows.
Introduction to this compound and PRC2
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] The core components of the PRC2 complex are EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[1] EZH2 is the catalytic subunit that performs the methyltransferase activity.[1] Dysregulation of PRC2 activity, often through the overexpression of EZH2, is implicated in the pathogenesis of numerous cancers.[2][3]
Traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the catalytic site of EZH2.[2] However, the clinical efficacy of these inhibitors can be limited, particularly in tumors where the oncogenic role of EZH2 is independent of its methyltransferase activity.[1][2]
This compound is a heterobifunctional PROTAC that offers an alternative therapeutic modality. It is designed to hijack the cell's natural protein disposal system to induce the degradation of EZH2.[1] this compound consists of a ligand that binds to EZH2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation leads to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in inhibiting and degrading EZH2 and its impact on cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| EZH2 | Methyltransferase Assay | 8.6 | [4][5] |
| EZH1 | Methyltransferase Assay | 62 | [4][5] |
Table 2: EZH2 Degradation and Cell Growth Inhibition by this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| MDA-MB-453 | Western Blot | DC50 | 140 | [5] |
| BT549 | Cell Viability | GI50 | 2000 | [5] |
| Patient 515a (TNBC) | Cell Viability | GI50 | 1400 | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound-induced degradation of EZH2.
Caption: this compound-mediated degradation of EZH2 via the ubiquitin-proteasome system.
Experimental Workflow: Western Blot for EZH2 Degradation
The following diagram outlines the typical workflow for assessing this compound-induced EZH2 degradation.
Caption: Standard workflow for Western blot analysis of EZH2 protein levels.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on PRC2. These are based on methodologies described in the primary literature.[1][2]
EZH2 Methyltransferase Assay
This assay is used to determine the in vitro inhibitory activity of this compound on the catalytic function of EZH2.
Materials:
-
Recombinant human PRC2 complex
-
Histone H3 peptide substrate
-
S-adenosyl-L-[³H]-methionine (³H-SAM)
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the histone H3 peptide substrate and ³H-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the precipitated proteins containing the radiolabeled histone peptides.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well of the dried filter plate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-453, BT549)
-
Complete cell culture medium
-
This compound compound
-
Cell viability reagent (e.g., MTS or WST-8)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired period (e.g., 5 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in EZH2 protein levels following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EZH2, anti-EED, anti-SUZ12, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with various concentrations of this compound or DMSO for the specified time points.
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation. The DC50 value can be calculated from the dose-response curve.
Conclusion
This compound represents a promising therapeutic agent that targets the PRC2 complex through a distinct mechanism of action compared to traditional inhibitors. By inducing the degradation of EZH2, this compound can overcome the limitations of catalytic inhibitors and effectively suppress the growth of cancer cells that are dependent on both the catalytic and non-catalytic functions of EZH2. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound and other PROTAC-based therapies targeting epigenetic regulators.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Initial Studies on MS8815's Impact on Triple-Negative Breast Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on MS8815, a novel proteolysis targeting chimera (PROTAC), and its effects on triple-negative breast cancer (TNBC) cells. The document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular mechanisms and experimental designs.
Core Findings and Quantitative Data
This compound has been identified as a potent and selective degrader of Enhancer of Zeste Homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is frequently overexpressed in TNBC and is associated with a poor prognosis.[1][2][3][4] Notably, the anti-proliferative effects of this compound stem from the degradation of the EZH2 protein rather than the inhibition of its catalytic activity, addressing a limitation of previous EZH2 inhibitors in TNBC.[1][2][3][4][5]
In Vitro Efficacy
The following tables summarize the key in vitro performance indicators of this compound in various TNBC cell lines.
Table 1: Inhibitory and Degradation Concentrations of this compound
| Metric | Target | Value | Cell Line | Notes |
| IC50 | EZH2 Methyltransferase Activity | 8.6 nM | Cell-free assay | Also shows inhibitory activity against EZH1 (IC50 = 62 nM).[5][6] |
| DC50 | EZH2 Degradation | 140 nM | MDA-MB-453 | Concentration for 50% degradation of EZH2.[5][6] |
| GI50 | Growth Inhibition | 1.4 ± 0.05 µM | Primary Patient TNBC Cells (515a) | Demonstrates potent growth inhibition in a clinically relevant model.[1] |
Table 2: Growth Inhibition (GI50) of this compound in Various TNBC Cell Lines
| Cell Line | GI50 (µM) | Comparison Compounds' GI50 (µM) |
| BT549 | ~1.8 | EPZ-6438: >10, YM281: ~3.3, MS8815N: >10 |
| MDA-MB-468 | ~2.3 | EPZ-6438: >10, YM281: ~2.9, MS8815N: >10 |
| SUM159 | ~1.7 | EPZ-6438: >10, YM281: ~3.1, MS8815N: >10 |
| MDA-MB-453 | Not specified, but effective | EPZ-6438: No effect, YM281: Not specified, MS8815N: No effect |
Data compiled from studies where TNBC cells were treated for 5 days.[1]
Mechanism of Action: EZH2 Degradation
This compound is a VHL-recruiting PROTAC, meaning it functions by linking the EZH2 protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][7] This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[2][8] This degradation is concentration- and time-dependent.[1][2][6] The process also leads to the degradation of other core components of the PRC2 complex, such as EED and SUZ12, and a significant reduction in the H3K27me3 histone mark.[1][5]
Experimental Protocols
The following sections detail the methodologies employed in the initial studies of this compound.
Cell Viability Assay
-
Assay: WST-8 assay was utilized to determine cell viability.
-
Cell Lines: BT549, MDA-MB-468, SUM159, and MDA-MB-453.[1]
-
Procedure:
-
Cells were seeded in 96-well plates.
-
A serial dilution of this compound (starting from 10 µM with a 2-fold dilution), the EZH2 inhibitor EPZ-6438, the PROTAC YM281, and the negative control MS8815N were added to the cells.[1]
-
WST-8 reagent was added to each well, and the plate was incubated according to the manufacturer's instructions.
-
The absorbance was measured to determine the number of viable cells.
-
GI50 (50% growth inhibition) values were calculated from the resulting dose-response curves.
-
EZH2 Degradation Assay
-
Objective: To confirm the degradation of EZH2 in a concentration- and time-dependent manner.
-
Cell Line: MDA-MB-453 cells were used to determine the DC50 value.[5][6]
-
Procedure:
-
TNBC cells were treated with varying concentrations of this compound (e.g., 0.1-1 µM) for different time points (e.g., up to 48 hours).[6]
-
A negative control, MS8815N, which does not recruit the VHL E3 ligase, was used to confirm the mechanism.[1]
-
Following treatment, cell lysates were collected.
-
Western blotting was performed using primary antibodies against EZH2 and a loading control (e.g., β-actin).
-
The intensity of the EZH2 bands was quantified to determine the extent of degradation relative to the control.
-
Proteasome-Dependent Degradation Confirmation
-
Objective: To verify that EZH2 degradation is mediated by the ubiquitin-proteasome system.
-
Procedure:
-
TNBC cells were pre-treated with a proteasome inhibitor (e.g., MG132).
-
The cells were then treated with this compound.
-
Cell lysates were analyzed by Western blotting for EZH2 levels.
-
A rescue of EZH2 degradation in the presence of the proteasome inhibitor would confirm the proteasome-dependent mechanism.
-
Conclusion
The initial studies on this compound reveal it to be a promising therapeutic agent for triple-negative breast cancer. Its novel mechanism of inducing EZH2 degradation, rather than merely inhibiting its enzymatic activity, overcomes limitations of previous EZH2-targeting drugs in the context of TNBC. The potent growth inhibition observed in multiple TNBC cell lines and primary patient cells underscores its potential for further preclinical and clinical development. Future research will likely focus on in vivo efficacy, safety profiles, and the potential for combination therapies.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: The Inhibitory and Degradative Activity of MS8815 on EZH1 and EZH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently dysregulated in various malignancies, including triple-negative breast cancer (TNBC). While catalytic inhibition of EZH2 has shown therapeutic promise, it often fails to address the non-catalytic, oncogenic functions of the protein. MS8815, a potent and selective Proteolysis Targeting Chimera (PROTAC), offers a novel therapeutic strategy by inducing the targeted degradation of EZH2. This technical guide provides a comprehensive overview of the inhibitory and degradative activity of this compound on EZH2 and its homolog, EZH1. We present detailed quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction: EZH1, EZH2, and the Rationale for Targeted Degradation
EZH1 and EZH2 are the catalytic subunits of the PRC2 complex, which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1][2][3] While both enzymes perform this function, EZH2 is the primary catalytic subunit and its overexpression is strongly associated with cancer progression and poor prognosis.[1] In some cancers, such as TNBC, the oncogenic role of EZH2 is independent of its methyltransferase activity, rendering catalytic inhibitors ineffective.[1]
PROTACs, such as this compound, represent a paradigm shift in targeting such proteins. These heterobifunctional molecules link a target protein binder to an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of the target protein. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag EZH2 for proteasomal degradation.
Quantitative Inhibitory and Degradative Activity of this compound
This compound has been demonstrated to be a potent inhibitor of both EZH1 and EZH2 methyltransferase activity in biochemical assays. Furthermore, it is a highly effective degrader of EZH2 in cellular contexts.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | EZH2 | 8.6 nM | Biochemical Methyltransferase Assay | [4] |
| IC50 | EZH1 | 62 nM | Biochemical Methyltransferase Assay | [4] |
| DC50 | EZH2 | 140 nM | Cellular Degradation Assay (MDA-MB-453 cells) | [4] |
| GI50 | Multiple TNBC Cell Lines | Varies (e.g., BT549, MDA-MB-468, SUM159, MDA-MB-453) | Cell Viability Assay |
Note: While this compound demonstrates potent inhibition of EZH1 in biochemical assays, it does not induce significant degradation of EZH1 in cellular models.
Mechanism of Action: PROTAC-mediated Degradation of EZH2
This compound functions by forming a ternary complex between EZH2 and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of EZH2, marking it for recognition and subsequent degradation by the 26S proteasome.
Experimental Protocols
Biochemical EZH2/EZH1 Methyltransferase Assay
This assay quantifies the enzymatic activity of EZH2 and EZH1 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human EZH2 or EZH1 complex
-
Histone H3 substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound or control compounds
-
Scintillation cocktail
-
Filter plates and scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, histone H3 substrate, and the EZH2 or EZH1 enzyme complex.
-
Add the diluted this compound or control to the respective wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular EZH2 Degradation Assay (Western Blot)
This method is used to determine the concentration- and time-dependent degradation of EZH2 in cells treated with this compound.
Materials:
-
TNBC cell lines (e.g., MDA-MB-453, BT549)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-EZH2 (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of EZH2 degradation.
Cell Viability Assay (WST-8 Assay)
This colorimetric assay measures cell viability by quantifying the reduction of WST-8 tetrazolium salt by cellular dehydrogenases in viable cells.
Materials:
-
TNBC cell lines
-
Cell culture medium
-
This compound
-
WST-8 reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treat the cells with a serial dilution of this compound or control compounds.
-
Incubate the plate for a specified period (e.g., 5 days).
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways
EZH1/EZH2 in the PRC2 Complex
EZH1 and EZH2 are the core catalytic components of the PRC2 complex, which also includes essential subunits like EED and SUZ12. PRC2 is recruited to specific gene promoters where EZH1/2 catalyzes the trimethylation of H3K27, leading to transcriptional repression.
References
The Significance of VHL Recruitment by MS8815: A Technical Guide to a Novel EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that harness the cell's natural protein disposal machinery to eliminate specific proteins of interest. MS8815 is a potent and selective PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly triple-negative breast cancer (TNBC). This technical guide provides an in-depth analysis of the significance of VHL recruitment by this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its characterization.
Introduction: The Rationale for EZH2 Degradation
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Overexpression of EZH2 is a hallmark of numerous cancers, including TNBC, and is often associated with poor prognosis.[1][3] While catalytic inhibitors of EZH2 have been developed, their efficacy is limited in cancers where the oncogenic function of EZH2 is independent of its methyltransferase activity.[1][3] In such cases, the mere presence of the EZH2 protein, acting as a scaffold or participating in non-canonical protein-protein interactions, drives tumorigenesis.[4] This highlights the critical need for therapeutic strategies that can eliminate the entire EZH2 protein.
This compound was developed to address this unmet need. As a heterobifunctional molecule, this compound simultaneously binds to EZH2 and the VHL E3 ubiquitin ligase, bringing them into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to EZH2, marking it for degradation by the 26S proteasome.[5] The recruitment of VHL is therefore the cornerstone of this compound's mechanism of action and its therapeutic potential.
Quantitative Assessment of this compound Activity
The efficacy of this compound has been rigorously quantified through various biochemical and cell-based assays. The following tables summarize the key performance metrics of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | EZH2 | 8.6 nM | [5][6] |
| IC50 | EZH1 | 62 nM | [5][6] |
IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Degradation Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MDA-MB-453 | 140 nM | [5][6] |
DC50 (Half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.
Table 3: Anti-proliferative Activity of this compound in TNBC Cell Lines
| Cell Line | GI50 (µM) | Reference |
| BT549 | 2.0 | [7] |
| MDA-MB-468 | Not explicitly quantified, but effective | [1] |
| SUM159 | Not explicitly quantified, but effective | [1] |
| MDA-MB-453 | Not explicitly quantified, but effective | [1] |
| Primary Patient TNBC Cells (Patient 515a) | 1.4 | [1] |
GI50 (Half-maximal growth inhibition) is the concentration of a drug that is required for 50% inhibition of cell growth.
Mechanism of Action: VHL-Mediated EZH2 Degradation
The recruitment of the VHL E3 ligase by this compound initiates a cascade of events leading to the targeted degradation of EZH2. This process is central to its anti-cancer activity.
Figure 1: Signaling pathway of this compound-mediated EZH2 degradation.
The significance of this mechanism is underscored by experiments utilizing a negative control compound, MS8815N. MS8815N retains the EZH2 binding moiety and linker of this compound but has a modified VHL-binding domain that prevents its recruitment.[5][8] Studies show that while MS8815N can still inhibit the catalytic activity of EZH2, it fails to induce its degradation, confirming that the recruitment of VHL is essential for the degrader activity of this compound.[5][8] Furthermore, the degradation of EZH2 by this compound can be rescued by co-treatment with a VHL ligand or a proteasome inhibitor like MG132, further validating the proposed mechanism of action.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MDA-MB-453 and BT549 triple-negative breast cancer cell lines are commonly used.[3][9]
-
Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for EZH2 Degradation
This protocol is used to assess the levels of EZH2 and other proteins following treatment with this compound.
Figure 2: A generalized workflow for Western Blotting.
-
Reagents:
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-EZH2, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, MS8815N (negative control), and DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL detection system.
-
Cell Viability Assay (WST-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents:
-
Cell Counting Kit-8 (WST-8).
-
-
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, EZH2 inhibitors, and controls for 5 days.[1]
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the formation of the ternary complex between EZH2, this compound, and VHL.
-
Reagents:
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-EZH2).
-
Protein A/G magnetic beads.
-
-
Procedure:
-
Treat cells with this compound for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against EZH2 and VHL.
-
Conclusion and Future Directions
The recruitment of the VHL E3 ubiquitin ligase by this compound is a highly significant and effective strategy for the targeted degradation of EZH2. This approach overcomes the limitations of traditional catalytic inhibitors and offers a promising therapeutic avenue for the treatment of TNBC and other EZH2-dependent malignancies.[1][3] The robust degradation of EZH2 induced by this compound leads to potent anti-proliferative effects in cancer cells.[1]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications, exploring its efficacy in various preclinical cancer models, and identifying potential biomarkers to predict patient response. The principles underlying the design and mechanism of this compound will undoubtedly guide the development of next-generation PROTAC degraders for a wide range of challenging therapeutic targets.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytion.com [cytion.com]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellx.de [zellx.de]
- 6. In Vitro and In Vivo Assays for Studying Histone Ubiquitination and Deubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cellosaurus cell line MDA-MB-453 (CVCL_0418) [cellosaurus.org]
Methodological & Application
Application Notes and Protocols for MS8815 in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity and lack of defined molecular targets make it challenging to treat. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is frequently overexpressed in TNBC and correlates with poor prognosis.[1][2][3][4][5][6] While EZH2's catalytic activity is a therapeutic target, TNBC cells often exhibit dependence on the non-catalytic functions of the EZH2 protein.[2][6][7]
MS8815 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically degrade EZH2.[2][3][4][5][6] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EZH2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][6] This degradation approach overcomes the limitations of catalytic inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.[7] These application notes provide detailed protocols for utilizing this compound to study its effects on TNBC cell lines.
Mechanism of Action of this compound
This compound operates through a PROTAC-mediated mechanism to induce the degradation of EZH2. The molecule consists of a ligand that binds to EZH2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to EZH2, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to the suppression of TNBC cell growth.[2][3][6]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various TNBC cell lines.
Table 1: In Vitro Growth Inhibition of TNBC Cell Lines by this compound
| Cell Line | GI₅₀ (μM) |
| BT549 | Not explicitly stated, but effective |
| MDA-MB-468 | Not explicitly stated, but effective |
| SUM159 | Not explicitly stated, but effective |
| MDA-MB-453 | Not explicitly stated, but effective |
| Primary Patient TNBC Cells (515a) | 1.4 ± 0.05 |
Data compiled from a study by Dale et al.[2]
Table 2: In Vitro EZH2 Inhibition and Degradation by this compound
| Parameter | Value | Cell Line |
| IC₅₀ (EZH2 Inhibition) | 8.6 nM | N/A (Biochemical Assay) |
| DC₅₀ (EZH2 Degradation) | 140 nM | MDA-MB-453 |
Data from MedchemExpress and a study by Dale et al.[2][8]
Experimental Protocols
Cell Culture
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT549, SUM159, MDA-MB-453) should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (WST-8/CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of TNBC cells.
Materials:
-
TNBC cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
WST-8 (Water Soluble Tetrazolium salt) or CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 5 days).[2]
-
Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value.
Western Blot for EZH2 Degradation
This protocol is to confirm the degradation of EZH2 protein following treatment with this compound.
Materials:
-
TNBC cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (4-15% gradient gels are suitable)
-
PVDF membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
EZH2 (e.g., Cell Signaling Technology)
-
SUZ12 (e.g., Cell Signaling Technology)
-
EED (e.g., Cell Signaling Technology)
-
H3K27me3 (e.g., Cell Signaling Technology)
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for the desired time (e.g., 24, 48 hours).[2]
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in TNBC cells treated with this compound using flow cytometry.
Materials:
-
TNBC cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow
Conclusion
This compound represents a promising therapeutic strategy for TNBC by effectively inducing the degradation of EZH2. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound in TNBC cell lines. Adherence to these detailed methodologies will ensure robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of EZH2 degradation in this challenging cancer subtype.
References
- 1. Multiple regulatory aspects of histone methyltransferase EZH2 in Pb-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. genomeme.ca [genomeme.ca]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Pierce BCA Protein Assay Protocol [protocols.io]
Application Notes and Protocols for Determining the Optimal Concentration of MS8815 for EZH2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8815 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Overexpression of EZH2 is implicated in the progression of various cancers, including triple-negative breast cancer (TNBC), making it a compelling therapeutic target.[1][2][3][4] Unlike traditional enzyme inhibitors, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the EZH2 protein, offering a distinct and potentially more effective therapeutic strategy.[1][5][6] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for inducing EZH2 degradation in cancer cell lines.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to EZH2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both EZH2 and VHL, this compound brings the E3 ligase in close proximity to the EZH2 protein. This proximity facilitates the transfer of ubiquitin molecules to EZH2, marking it for degradation by the 26S proteasome. This targeted protein degradation approach can overcome limitations of small molecule inhibitors by eliminating both the enzymatic and non-enzymatic functions of EZH2.
Caption: Mechanism of this compound-induced EZH2 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound activity from published studies. These values can serve as a starting point for designing experiments to determine the optimal concentration in your specific cell line of interest.
Table 1: In Vitro Inhibitory and Degradation Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (EZH2) | 8.6 nM | Biochemical Assay | [7] |
| IC₅₀ (EZH1) | 62 nM | Biochemical Assay | [7] |
| DC₅₀ (EZH2) | 140 nM | MDA-MB-453 | [7] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: Cellular Growth Inhibition by this compound in TNBC Cell Lines
| Cell Line | GI₅₀ (5-day treatment) | Reference |
| BT549 | 2.0 µM | |
| MDA-MB-468 | 1.7 - 2.3 µM | [1] |
| SUM159 | 1.7 - 2.3 µM | [1] |
| MDA-MB-453 | 1.7 - 2.3 µM | [1] |
| Primary Patient TNBC Cells (515a) | 1.4 µM | [1] |
GI₅₀: Half-maximal growth inhibition concentration.
Experimental Protocols
To determine the optimal concentration of this compound for EZH2 degradation, a dose-response and time-course experiment should be performed. The following protocols for a cell viability assay and Western blotting are essential for this determination.
Experimental Workflow
Caption: Workflow for determining optimal this compound concentration.
Protocol 1: Cell Viability Assay (WST-8 Assay)
This protocol is to assess the effect of this compound on cell proliferation and determine the GI₅₀.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 10 µM.[1][7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5 days for GI₅₀ determination).[1]
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log concentration of this compound to determine the GI₅₀ value.
Protocol 2: Western Blot for EZH2 Degradation
This protocol is to directly measure the levels of EZH2 protein following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-EZH2 antibody
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for a specific duration (e.g., 48 hours).[1][7] For time-course experiments, treat cells with a fixed optimal concentration for different time points (e.g., 6, 12, 24, 48 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities using image analysis software. Normalize the EZH2 band intensity to the loading control. Calculate the percentage of EZH2 degradation relative to the vehicle-treated control. Plot the percentage of EZH2 remaining against the log concentration of this compound to determine the DC₅₀ value.
Conclusion
The optimal concentration of this compound for EZH2 degradation is cell-type dependent but typically falls within the nanomolar to low micromolar range. Based on the available data, a starting concentration range of 100 nM to 1 µM is recommended for initial dose-response studies.[7] Noticeable EZH2 degradation can be observed as early as 6 hours, with maximal degradation often achieved by 48 hours of treatment.[1] By following the detailed protocols and utilizing the provided quantitative data as a guide, researchers can effectively determine the optimal experimental conditions for using this compound to study the functional consequences of EZH2 degradation in their specific research models.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
Time-Course Analysis of MS8815-Induced EZH2 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the time-dependent degradation of Enhancer of Zeste Homolog 2 (EZH2) induced by MS8815, a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1][2][3] Dysregulation and overexpression of EZH2 are implicated in the progression of various cancers, including triple-negative breast cancer (TNBC), making it a compelling therapeutic target.[4][5][6] Unlike catalytic inhibitors that only block the methyltransferase activity, PROTAC degraders like this compound are designed to eliminate the entire EZH2 protein, thereby addressing both its canonical and non-canonical oncogenic functions.[7][8]
This compound is a heterobifunctional molecule that links an EZH2 binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][9] This proximity induces the ubiquitination and subsequent degradation of EZH2 by the 26S proteasome.[9] Understanding the kinetics of this compound-induced EZH2 degradation is critical for determining optimal dosing strategies and elucidating its mechanism of action in cancer cells. This document outlines the protocols to perform a time-course analysis of EZH2 degradation following this compound treatment.
Signaling Pathway of this compound-Induced EZH2 Degradation
Caption: Mechanism of this compound-induced EZH2 degradation via the ubiquitin-proteasome system.
Data Presentation: Time-Course of EZH2 Degradation
The following tables summarize the expected quantitative outcomes from a time-course analysis of this compound treatment in a representative TNBC cell line, such as MDA-MB-453. Data is presented as the percentage of remaining protein relative to a DMSO-treated control.
Table 1: Time-Dependent Degradation of PRC2 Complex Components by this compound (1 µM)
| Time Point (hours) | EZH2 Protein Level (%) | SUZ12 Protein Level (%) | EED Protein Level (%) | H3K27me3 Mark (%) |
| 0 (DMSO Control) | 100 | 100 | 100 | 100 |
| 4 | ~80 | ~90 | ~95 | ~100 |
| 8 | ~50 | ~70 | ~85 | ~90 |
| 12 | ~25 | ~50 | ~70 | ~75 |
| 24 | <10 | ~30 | ~50 | ~50 |
| 48 | <5 | ~15 | ~30 | ~30 |
Table 2: Concentration-Dependent Degradation of EZH2 by this compound (48-hour treatment)
| This compound Concentration (µM) | EZH2 Protein Level (%) |
| 0 (DMSO Control) | 100 |
| 0.01 | ~90 |
| 0.03 | ~75 |
| 0.1 | ~40 |
| 0.3 | <10 |
| 1.0 | <5 |
Note: The data presented are representative values based on published literature.[5] Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Workflow
Caption: Standard workflow for time-course analysis of protein degradation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance : Culture human triple-negative breast cancer cells (e.g., MDA-MB-453) in an appropriate medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of this compound : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound-treated samples.
-
Time-Course Treatment :
-
For a 48-hour time course, set up individual wells for each time point (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Treat the cells with the this compound working solution or DMSO vehicle control. The '0 hour' time point corresponds to the DMSO control harvested at the final time point.
-
Incubate the cells for the designated time periods.
-
Protocol 2: Western Blot Analysis of EZH2 Degradation
-
Cell Lysis :
-
At each time point, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-Glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's datasheet.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis :
-
Add an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. Express the results as a percentage of the DMSO-treated control.
-
Conclusion
The protocols and data presented here provide a robust framework for investigating the time-course of this compound-induced EZH2 degradation. This analysis is fundamental for characterizing the pharmacodynamics of this PROTAC degrader and provides essential insights for its preclinical and clinical development. The observed rapid and sustained degradation of EZH2 underscores the potential of this compound as a therapeutic agent for cancers dependent on EZH2 signaling.[4][10]
References
- 1. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 2. Functional and therapeutic significance of EZH2 in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
Application of MS8815 in studying H3K27me3-dependent and independent functions of EZH2.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). This canonical, H3K27me3-dependent function is crucial for cellular processes such as differentiation and proliferation. However, emerging evidence has revealed non-canonical, H3K27me3-independent functions of EZH2, where it can act as a transcriptional co-activator through protein-protein interactions, independent of its methyltransferase activity.[1][2] These non-canonical functions are particularly significant in certain cancers, such as triple-negative breast cancer (TNBC), where EZH2 overexpression, rather than its catalytic activity, drives tumor progression.[3][4]
Traditional EZH2 inhibitors, which target its catalytic domain, are often ineffective in cancers reliant on EZH2's non-canonical roles.[3][4] MS8815, a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of EZH2, offers a powerful tool to investigate both the canonical and non-canonical functions of EZH2.[3][5] Unlike catalytic inhibitors, this compound induces the ubiquitination and subsequent proteasomal degradation of the entire EZH2 protein, thereby ablating all its functions.[5][6] This makes this compound an invaluable chemical probe to delineate the distinct roles of EZH2 in health and disease. One key non-canonical interaction of EZH2 is with the transcription factor FOXM1, where their association promotes the expression of genes involved in cell cycle progression.[7][8] this compound has been shown to induce the degradation of both EZH2 and FOXM1, providing a modality to study this specific non-canonical pathway.[8]
These application notes provide detailed protocols for utilizing this compound to dissect the H3K27me3-dependent and -independent functions of EZH2 in a research setting.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro studies.
Table 1: In Vitro Inhibitory and Degradation Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| EZH2 IC50 | 8.6 nM | Biochemical Assay | [9] |
| EZH1 IC50 | 62 nM | Biochemical Assay | [9] |
| EZH2 DC50 | 140 nM | MDA-MB-453 | [9] |
Table 2: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | GI50 (µM) | Reference(s) |
| BT549 | 1.7 - 2.3 | [6][10] |
| MDA-MB-468 | 1.7 - 2.3 | [6][10] |
| SUM159 | 1.7 - 2.3 | [6][10] |
| MDA-MB-453 | 1.7 - 2.3 | [6][10] |
| Primary TNBC Patient Cells (515a) | 1.4 ± 0.05 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-453, BT-549, MDA-MB-468, SUM159.
-
Other relevant cancer cell lines expressing EZH2.
-
-
Culture Conditions:
-
Culture MDA-MB-453 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) at 37°C in 100% air.
-
For other cell lines, use the recommended media and culture conditions.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare working solutions by diluting the stock in the appropriate cell culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Replace the medium with fresh medium containing the desired concentration of this compound, an EZH2 catalytic inhibitor (e.g., EPZ-6438), or DMSO as a vehicle control.
-
Incubate for the desired duration (e.g., 24-72 hours for protein analysis, 5-6 days for cell viability).
-
Western Blot Analysis
This protocol is to assess the degradation of EZH2, FOXM1, and changes in H3K27me3 levels.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-EZH2 (1:1000)
-
Rabbit anti-FOXM1 (1:1000)
-
Rabbit anti-H3K27me3 (1:1000)
-
Mouse anti-β-actin (1:5000) or Rabbit anti-GAPDH (1:2500) or Rabbit anti-Calnexin (1:1000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Cell Viability Assay (WST-8/MTS)
This assay measures cell proliferation and cytotoxicity upon treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well for cell lines like MDA-MB-231 and BT549 in 100 µL of culture medium. Optimize seeding density for each cell line to ensure logarithmic growth during the assay period.
-
-
Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 to 10 µM), a negative control, and a vehicle control (DMSO).
-
Incubate the plate for 5-6 days at 37°C.
-
-
WST-8/MTS Reagent Addition:
-
Add 10 µL of WST-8 or 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm for WST-8 or 490 nm for MTS using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is to identify the genomic regions occupied by EZH2 and marked by H3K27me3, and how these are affected by this compound.
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO for the desired time (e.g., 48 hours).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-700 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with 1-5 µg of anti-EZH2 or anti-H3K27me3 antibody, or a negative control IgG, overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the enrichment of EZH2 and H3K27me3 at specific gene promoters and enhancers between this compound- and DMSO-treated samples to identify H3K27me3-dependent and -independent EZH2 target genes.
-
Quantitative Proteomics
This protocol provides a general workflow to identify and quantify proteins degraded upon this compound treatment.
-
Sample Preparation:
-
Treat cells with this compound or DMSO for various time points (e.g., 6, 12, 24, 48 hours).
-
Harvest and lyse cells as described for Western blotting.
-
Quantify protein concentration.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin.
-
-
Peptide Labeling (Optional, for multiplexing):
-
Label peptides from different conditions with tandem mass tags (TMT) or perform label-free quantification.
-
-
LC-MS/MS Analysis:
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Normalize protein abundance data.
-
Identify proteins that are significantly downregulated in this compound-treated samples compared to controls. This will confirm the degradation of EZH2 and may reveal other co-degraded proteins, such as FOXM1.
-
Conclusion
This compound is a powerful and versatile tool for elucidating the complex biology of EZH2. By inducing the complete degradation of the EZH2 protein, it allows for the unambiguous study of both its H3K27me3-dependent and -independent functions. The protocols outlined in these application notes provide a comprehensive framework for researchers to employ this compound to investigate the multifaceted roles of EZH2 in various biological contexts, particularly in cancers where its non-canonical activities are prominent. The ability to compare the effects of this compound with those of traditional catalytic inhibitors is key to dissecting the distinct contributions of EZH2's enzymatic and scaffolding functions.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EzH2 Antibody - ChIP-seq Grade (C15410039) | Diagenode [diagenode.com]
- 7. researchgate.net [researchgate.net]
- 8. EZH2 Polyclonal Antibody (49-1043) [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Drug Resistance in Cancer Cells Using MS8815
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a primary obstacle in the successful treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy and targeted agents, leading to treatment failure and disease progression. One of the key players implicated in the development of drug resistance is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Overexpression of EZH2 has been linked to poor prognosis and resistance to various cancer therapies.[3]
MS8815 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the EZH2 protein.[1][4] Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire EZH2 protein.[1][2] This eliminates both the canonical (histone methylation) and non-canonical (scaffolding and transcriptional co-activation) functions of EZH2, offering a promising strategy to overcome drug resistance.[2][5]
These application notes provide detailed protocols for utilizing this compound to investigate and potentially reverse drug resistance in cancer cell lines.
Data Presentation
Table 1: In Vitro Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Type | This compound GI₅₀ (µM) | EPZ-6438 (EZH2 Inhibitor) GI₅₀ (µM) | YM281 (EZH2 PROTAC) GI₅₀ (µM) | Reference |
| BT549 | TNBC | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [6] |
| MDA-MB-468 | TNBC | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [6] |
| SUM159 | TNBC | 1.7 - 2.3 | > 10 | 2.9 - 3.3 | [6] |
| MDA-MB-453 | TNBC | 1.7 - 2.3 | > 10 | Not Reported | [1][6] |
Table 2: Degradation and Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| EZH2 IC₅₀ | 8.6 nM | Biochemical Assay | [4][5] |
| EZH1 IC₅₀ | 62 nM | Biochemical Assay | [4][5] |
| EZH2 DC₅₀ | 140 nM | MDA-MB-453 | [1][4][5] |
Table 3: Effect of this compound on Tamoxifen-Resistant Breast Cancer Cells
| Cell Line | Treatment | IC₅₀ (µM) | Reference |
| T47D-TR (Tamoxifen-Resistant) | This compound | ~1-2.5 | [7] |
| T47D-TR (Tamoxifen-Resistant) | This compound-N (Negative Control) | > 5 | [7] |
| T47D-TR (Tamoxifen-Resistant) | EPZ-6438 | > 5 | [7] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: The Use of MS8815N as a Negative Control in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
In preclinical drug discovery, the use of appropriate controls is paramount to validate experimental findings and ensure data integrity. A negative control is a compound that is structurally analogous to the active investigational drug but is biologically inactive against the intended target. MS8815N is designed to serve as a potent negative control for a novel kinase inhibitor, here referred to as "Compound X". Compound X is a selective inhibitor of the hypothetical "Kinase Y," which plays a crucial role in a cancer-associated signaling pathway. MS8815N shares a high degree of structural similarity with Compound X but possesses a key molecular alteration that abrogates its binding to the ATP-binding pocket of Kinase Y, rendering it inert.
These application notes provide a comprehensive guide on the proper utilization of MS8815N as a negative control in a variety of common preclinical assays. Adherence to these protocols will enable researchers to distinguish the specific on-target effects of Compound X from any non-specific or off-target phenomena.
Principle of the Negative Control
The fundamental principle behind using MS8815N is to account for any biological effects that are not due to the specific inhibition of the target, Kinase Y. These may include effects related to the chemical scaffold of the compound series, the solvent used for delivery (e.g., DMSO), or general cellular stress responses. By comparing the effects of Compound X to those of MS8815N at equivalent concentrations, researchers can confidently attribute any observed differences to the specific on-target activity of Compound X.
Signaling Pathway
The hypothetical Kinase Y is an upstream kinase in a signal transduction cascade that ultimately promotes cell proliferation. The pathway is initiated by a growth factor binding to its receptor, leading to the activation of Kinase Y. Activated Kinase Y then phosphorylates and activates a downstream substrate, "Substrate Z," which in turn promotes the expression of genes involved in cell cycle progression. Compound X is designed to inhibit this pathway by blocking the activity of Kinase Y.
Experimental Protocols
In Vitro Kinase Assay
Objective: To confirm that MS8815N does not inhibit the enzymatic activity of Kinase Y, in contrast to Compound X.
Methodology:
-
Recombinant human Kinase Y is incubated with its substrate (e.g., a generic peptide substrate) and ATP in a suitable reaction buffer.
-
A kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) is used to measure the amount of ADP produced, which is proportional to kinase activity.
-
The assay is performed in the presence of a dose-range of Compound X, MS8815N, or vehicle control (e.g., DMSO).
-
Data are normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
IC50 values are calculated for Compound X.
Data Presentation:
| Compound | IC50 (nM) for Kinase Y Inhibition |
| Compound X | 10 |
| MS8815N | > 10,000 |
Cell Viability Assay
Objective: To demonstrate that the anti-proliferative effect observed with Compound X is due to its on-target activity, and that MS8815N does not affect cell viability at similar concentrations.
Methodology:
-
Cancer cells expressing Kinase Y are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of Compound X, MS8815N, or vehicle control for 72 hours.
-
Cell viability is assessed using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®, Promega).
-
Absorbance or luminescence is measured, and data are normalized to the vehicle-treated cells.
-
GI50 (concentration for 50% growth inhibition) values are calculated.
Data Presentation:
| Compound | GI50 (µM) in Cancer Cell Line |
| Compound X | 0.5 |
| MS8815N | > 50 |
Western Blot Analysis
Objective: To confirm that Compound X, but not MS8815N, inhibits the phosphorylation of the downstream substrate of Kinase Y in a cellular context.
Methodology:
-
Cancer cells are treated with Compound X, MS8815N (at a concentration where Compound X shows a clear effect, e.g., 1 µM), or vehicle control for a specified time (e.g., 2 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against the phosphorylated form of Substrate Z (p-Substrate Z) and total Substrate Z. A loading control (e.g., β-actin) is also probed.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
-
Band intensities are quantified using densitometry software.
Application Note: Quantifying EZH2 Protein Degradation Induced by MS8815 via Western Blot Analysis
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC), where its overexpression is correlated with poor prognosis.[2][3][4]
MS8815 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of EZH2.[2][4][5] As a PROTAC, this compound functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.[6][7] This targeted degradation approach offers a powerful alternative to traditional enzymatic inhibition, as it can eliminate both the catalytic and non-catalytic functions of EZH2.[2][6]
This application note provides a detailed protocol for utilizing Western blot analysis to quantify the in vitro degradation of EZH2 in cancer cell lines following treatment with this compound.
Target Audience
This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer biology, epigenetics, and preclinical drug evaluation.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Line Selection: A variety of cancer cell lines with detectable EZH2 expression are suitable for this assay. Triple-negative breast cancer cell lines such as MDA-MB-453, SUM159, and BT549 are well-characterized models for studying this compound-mediated EZH2 degradation.[4][8] Prostate cancer cell lines like DU145 and PC3 also exhibit variable EZH2 expression and can be used.[9][10]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It has been shown that this compound induces EZH2 degradation in a concentration-dependent manner, with robust degradation observed at concentrations around 0.3 µM to 1 µM.[2][5]
-
Treatment: Aspirate the existing media from the cultured cells and replace it with media containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.
-
Incubation: Incubate the cells for the desired time points. Time-course experiments have shown noticeable EZH2 degradation as early as 6 hours, with maximal degradation often observed at 48 hours.[3]
B. Protein Extraction
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well to lyse the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing intermittently. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new set of pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
C. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% MOPS or other suitable polyacrylamide gel. Include a molecular weight marker to determine the size of the detected proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Membrane Staining (Optional): To verify successful transfer, you can transiently stain the membrane with Ponceau S solution.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 overnight at 4°C with gentle agitation. A recommended dilution for a rabbit monoclonal anti-EZH2 antibody is 1:1000 in the blocking buffer.[11] Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the EZH2 band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. This allows for a clear and direct comparison of EZH2 protein levels across different treatment conditions.
| Treatment Group | Concentration (µM) | Time (hours) | Normalized EZH2 Level (Relative to Vehicle Control) | Standard Deviation |
| Vehicle Control | 0 | 48 | 1.00 | X.XX |
| This compound | 0.1 | 48 | X.XX | X.XX |
| This compound | 0.3 | 48 | X.XX | X.XX |
| This compound | 1.0 | 48 | X.XX | X.XX |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Western Blot Analysis of EZH2 Levels.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced EZH2 Degradation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Evaluation of the Role of EZH2 in the Growth, Invasion, and Aggression of a Panel of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.7. Western blot analysis [bio-protocol.org]
Application Notes and Protocols for MS8815 in Ubiquitin-Proteasome Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8815 is a potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), where its non-catalytic functions are crucial for tumor progression.[1][2] this compound functions by hijacking the ubiquitin-proteasome system (UPS). It simultaneously binds to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome.[1][3] This targeted protein degradation approach offers a powerful tool to study the biological roles of EZH2 and explore its therapeutic potential by eliminating the entire protein, thus abrogating both its catalytic and non-catalytic functions.
These application notes provide detailed protocols for utilizing this compound to investigate the ubiquitin-proteasome pathway and its impact on cancer cell biology.
Mechanism of Action of this compound
This compound operates through a ternary complex formation, bringing the target protein (EZH2) into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of EZH2. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged EZH2 protein. A non-functional control compound, MS8815N, which is incapable of recruiting the VHL E3 ligase, can be used to demonstrate that the degradation of EZH2 is dependent on the VHL-mediated ubiquitination.[1]
Figure 1: Mechanism of this compound-induced EZH2 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound activity in various cancer cell lines.
Table 1: In Vitro Inhibitory and Degradative Activity of this compound
| Parameter | Value | Cell Line | Reference |
| EZH2 IC50 | 8.6 nM | Biochemical Assay | [4] |
| EZH1 IC50 | 62 nM | Biochemical Assay | [4] |
| EZH2 DC50 | 140 nM | MDA-MB-453 | [4] |
Table 2: Growth Inhibition (GI50) of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | GI50 (µM) | Reference |
| BT549 | 1.7 - 2.3 | [1] |
| MDA-MB-468 | 1.7 - 2.3 | [1] |
| MDA-MB-453 | 1.7 - 2.3 | [1] |
| SUM159 | 1.7 - 2.3 | [1] |
| Primary Patient TNBC Cells (515a) | 1.4 ± 0.05 | [1] |
Experimental Protocols
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of cancer cells. The WST-8 assay is a colorimetric assay for the quantification of cell viability and proliferation.
Figure 2: Workflow for the cell viability assay.
Materials:
-
TNBC cell lines (e.g., BT549, MDA-MB-468, MDA-MB-453, SUM159)
-
Complete cell culture medium
-
This compound (and MS8815N as a negative control)
-
DMSO (vehicle control)
-
96-well plates
-
WST-8 assay kit (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., starting from 10 µM with 2-fold dilutions) and the negative control MS8815N in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 values using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for EZH2 Degradation
This protocol is used to assess the degradation of EZH2 and other PRC2 components in response to this compound treatment.
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, and a loading control (e.g., anti-β-actin, anti-GAPDH, or anti-H3).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated control.[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
In-Cell Ubiquitination Assay
This protocol is designed to demonstrate the this compound-induced ubiquitination of EZH2.
Figure 3: Workflow for the in-cell ubiquitination assay.
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
This compound
-
MG132 (proteasome inhibitor)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (RIPA buffer without SDS)
-
Anti-EZH2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with a proteasome inhibitor such as MG132 (e.g., 10 µM) for 1-2 hours to allow ubiquitinated proteins to accumulate.[1]
-
Treat the cells with this compound (e.g., 1 µM) for 4-6 hours.
-
Lyse the cells in denaturing lysis buffer and boil the lysates to dissociate protein complexes.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
Incubate the lysates with an anti-EZH2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on EZH2.
Proteasome Activity Assay
This assay is used to assess whether this compound has any off-target effects on the global activity of the proteasome.
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
This compound
-
MG132 (positive control for proteasome inhibition)
-
Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC for the chymotrypsin-like activity)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Fluorometer or microplate reader
Procedure:
-
Seed cells and treat with this compound (e.g., 1 µM) for 24-48 hours. Include a vehicle control and a positive control treated with MG132 (e.g., 10 µM for 2 hours).
-
Harvest and lyse the cells according to the assay kit's instructions.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add equal amounts of protein lysate to each well.
-
Add the fluorogenic proteasome substrate to each well.
-
Incubate the plate at 37°C and measure the fluorescence at appropriate intervals (e.g., every 5 minutes for 1 hour) using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage (proteasome activity) for each sample. Compare the activity in this compound-treated cells to the vehicle control to determine if there is any significant change in global proteasome activity.
Conclusion
This compound is a valuable chemical probe for studying the role of EZH2 in the context of the ubiquitin-proteasome system. The protocols outlined above provide a comprehensive framework for researchers to investigate the mechanism of action of this compound, quantify its effects on cell viability and EZH2 degradation, and confirm its on-target activity. These studies will contribute to a deeper understanding of EZH2 biology and the potential of targeted protein degradation as a therapeutic strategy.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MS8815 Technical Support Center: Troubleshooting Solution Instability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting instability issues encountered with MS8815 in solution. The following information is designed to help identify and resolve common problems to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What should I do?
A1: This issue is likely due to incomplete dissolution or solubility limits being exceeded. Here are several steps to address this:
-
Ensure Proper Solvent and Technique: this compound is soluble in DMSO.[1] It is crucial to use high-purity, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of the compound. Warming the solution to 60°C and using sonication can aid in dissolution.[1]
-
Review Concentration: High concentrations of this compound can lead to saturation and precipitation. Please refer to the solubility data in Table 1 to ensure you are working within the recommended concentration range.
-
Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the chances of precipitation over time.
Q2: After diluting my this compound DMSO stock solution into aqueous buffer or cell culture medium, I observe precipitation. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. This phenomenon, known as "crashing out," occurs because the compound is much less soluble in the aqueous environment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound solubility, typically between 0.1% and 0.5%. However, always consider the tolerance of your specific cell line to DMSO.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent strength can help keep the compound in solution.
-
Pluronic F-68: For cell-based assays, consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final dilution to improve solubility and prevent precipitation.
-
Serum in Media: The presence of serum in cell culture media can sometimes help to stabilize small molecules through protein binding.[2][3] If your experimental design allows, ensuring serum is present in the media during dilution may be beneficial.
Q3: I am observing a decrease in this compound activity over the course of a long-term experiment (e.g., 48-72 hours). Could the compound be degrading in my cell culture medium?
A3: Yes, prolonged incubation in aqueous, physiological conditions (37°C, neutral pH) can lead to the degradation of small molecules. This compound induces EZH2 degradation in a time-dependent manner, with maximal degradation observed around 48 hours in some cell lines.[4][5] However, a loss of efficacy could indicate compound instability.
-
Media Changes: For experiments longer than 48 hours, consider replacing the media with freshly prepared this compound to maintain a consistent, effective concentration.
-
Stability Assessment: If you consistently observe a drop in activity, you may need to perform a stability study. This can be done by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 8, 24, 48 hours) and then testing the activity of the aged medium in a short-term assay.
Q4: How should I properly store my this compound stock solutions to ensure stability?
A4: Proper storage is critical to maintaining the activity of this compound.
-
Stock Solutions: Aliquot your high-concentration DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Storage Temperatures: Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect the solutions from moisture.[1]
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and not stored.
Data Presentation
Table 1: this compound Solubility and Recommended Concentrations
| Solvent/Vehicle | Maximum Solubility | Recommended Stock Concentration | Recommended Working Concentration (in vitro) |
| DMSO | 100 mg/mL (86.62 mM)[1] | 10-20 mM | 0.1 - 10 µM[1] |
| 10% DMSO in 90% Corn Oil | ≥ 3.25 mg/mL (2.82 mM)[1] | Not Applicable | Not Applicable |
| 50% PEG300 in 50% Saline | 2.5 mg/mL (2.17 mM)[1] | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator water bath
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is incomplete, warm the solution to 60°C and sonicate for 10-15 minutes, or until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile tubes
-
37°C incubator
-
Cell line responsive to this compound
-
Western blot reagents or other assay-specific materials
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at your desired final concentration (e.g., 1 µM).
-
Dispense aliquots of this solution into sterile tubes, one for each time point (e.g., 0, 8, 24, 48 hours).
-
Incubate the tubes at 37°C.
-
At each time point, remove one aliquot and store it at -80°C until all time points are collected.
-
Once all samples are collected, thaw them and treat your cells for a short, fixed duration (e.g., 8 hours).
-
As a control, treat cells with a freshly prepared this compound solution at the same concentration.
-
Lyse the cells and perform a Western blot to assess the degradation of EZH2.
-
Compare the level of EZH2 degradation induced by the "aged" media to that of the freshly prepared media. A significant decrease in degradation suggests instability.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound-induced EZH2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MS8815 Dosage for Maximum EZH2 Degradation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS8815 to achieve optimal degradation of the EZH2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce EZH2 degradation?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Enhancer of Zeste Homolog 2 (EZH2) for degradation.[1][2] It is a heterobifunctional molecule, meaning it has two key components: one part binds to EZH2, and the other recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This simultaneous binding forms a ternary complex, bringing EZH2 in close proximity to the E3 ligase, which then tags EZH2 with ubiquitin. This polyubiquitination marks EZH2 for degradation by the cell's natural disposal system, the 26S proteasome.[1][3] This mechanism allows for the catalytic degradation of EZH2, where a single this compound molecule can induce the degradation of multiple EZH2 proteins.
Q2: What is the optimal concentration range for this compound to achieve EZH2 degradation?
A2: The optimal concentration of this compound for EZH2 degradation can vary depending on the cell line being used. However, studies have shown that this compound can induce potent EZH2 degradation at concentrations as low as 100 nM in some cell lines.[1] A common effective concentration for robust degradation is around 0.3 µM to 1 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to see maximum EZH2 degradation?
A3: The degradation of EZH2 by this compound is time-dependent. Noticeable degradation can be observed as early as 6 hours, with maximal degradation typically achieved between 24 to 48 hours of treatment.[1] For initial experiments, a 48-hour time point is a good starting point to observe the maximum effect.
Q4: Does this compound affect other proteins besides EZH2?
A4: this compound is designed to be a selective EZH2 degrader. However, like many small molecules, there is a potential for off-target effects. This compound has been shown to inhibit the methyltransferase activity of EZH1, a close homolog of EZH2, with an IC50 of 62 nM.[3][4] However, it does not significantly degrade the EZH1 protein.[3] It is also important to note that since EZH2 is a core component of the Polycomb Repressive Complex 2 (PRC2), its degradation can lead to a concomitant reduction in the levels of other PRC2 components like EED and SUZ12.[1]
Troubleshooting Guide
Issue 1: Incomplete or No EZH2 Degradation
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to identify the optimal concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the time point of maximum EZH2 degradation. |
| Low VHL E3 Ligase Expression | Verify the expression level of VHL in your cell line via Western blot or qPCR. If VHL expression is low, consider using a different cell line with higher VHL expression. |
| Proteasome Inhibition | Ensure that other compounds in your experimental setup are not inhibiting proteasome activity. As a positive control, you can co-treat cells with this compound and a known proteasome inhibitor (e.g., MG132); this should rescue EZH2 from degradation.[1] |
| Poor Cell Permeability | While this compound is generally cell-permeable, issues can arise in certain cell types. If suspected, consider using alternative delivery methods or structurally related PROTACs with different physicochemical properties. |
| "Hook Effect" | At very high concentrations, PROTACs can sometimes exhibit reduced efficacy due to the formation of binary complexes (this compound-EZH2 or this compound-VHL) that do not lead to a productive ternary complex. Ensure your dose-response curve extends to lower concentrations to rule out this effect. |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Suggested Solution |
| This compound Concentration Too High | Lower the concentration of this compound to the minimum effective dose required for EZH2 degradation. Determine the GI50 (50% growth inhibition) value for your cell line to understand its cytotoxic profile. |
| Prolonged Treatment Duration | Reduce the incubation time. While maximal degradation may occur at 48 hours, a shorter duration might be sufficient to observe downstream effects with less toxicity. |
| Off-Target Binding | To confirm that the observed phenotype is due to EZH2 degradation, use a negative control compound like MS8815N, which binds to EZH2 but not to VHL, and therefore does not induce degradation.[1] Any effects observed with this compound but not with the negative control are more likely to be on-target. |
| Non-Specific Cellular Stress | Assess markers of cellular stress (e.g., apoptosis markers like cleaved caspase-3) to determine if the observed toxicity is a general stress response or a specific consequence of EZH2 degradation. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| EZH2 IC50 | 8.6 nM | - | [4][5] |
| EZH1 IC50 | 62 nM | - | [4][5] |
| EZH2 DC50 | 140 nM | MDA-MB-453 | [4][5] |
| Optimal Degradation Concentration | 0.3 µM - 1 µM | MDA-MB-453, BT549 | [1][3] |
| Time to Max Degradation | 48 hours | MDA-MB-453 | [1][3] |
Table 2: Growth Inhibition (GI50) of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | GI50 (µM) | Reference |
| BT549 | >10 | [1] |
| MDA-MB-468 | 2.9 | [1] |
| SUM159 | 3.3 | [1] |
| MDA-MB-453 | >10 | [1] |
| Primary Patient TNBC Cells (515a) | 1.4 | [1] |
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
Objective: To determine the protein levels of EZH2 in cells treated with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-EZH2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Protocol 2: WST-8 Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
WST-8 assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5 days).[1]
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 value.
Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation.
Caption: Experimental workflow for Western blot analysis of EZH2.
Caption: Logic diagram for troubleshooting incomplete EZH2 degradation.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
Reasons for lack of MS8815 activity in certain cell lines.
Welcome to the technical support center for MS8815, a potent and selective EZH2 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the activity of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to EZH2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[3][4] This degradation-based approach is distinct from catalytic inhibitors, as it eliminates the entire protein, thereby addressing both the catalytic and non-catalytic (scaffolding) functions of EZH2.[3][4]
Q2: In which cancer types and cell lines has this compound shown activity?
This compound has demonstrated robust activity in multiple triple-negative breast cancer (TNBC) cell lines, including BT549, MDA-MB-468, MDA-MB-453, and SUM159, as well as in primary patient-derived TNBC cells.[3][6][7] Its efficacy is particularly noted in cancer cells where EZH2 protein overexpression, rather than just its catalytic activity, is a key driver of proliferation.[3][4]
Q3: How does the activity of this compound compare to traditional EZH2 catalytic inhibitors?
In several TNBC cell lines, this compound effectively suppresses cell growth, whereas traditional EZH2 catalytic inhibitors like EPZ-6438 show little to no effect on cell viability.[3][6] This suggests that the degradation of the EZH2 protein is more effective than the inhibition of its methyltransferase activity in these contexts.
Q4: Is this compound selective for EZH2?
This compound is highly selective for the degradation of EZH2. While it can inhibit the enzymatic activity of both EZH2 and its homolog EZH1, it does not induce the degradation of EZH1.[2][8]
Troubleshooting Guide: Lack of this compound Activity
This guide provides a structured approach to troubleshooting experiments where this compound does not exhibit the expected activity in a particular cell line.
Problem: No significant EZH2 degradation or loss of cell viability is observed after this compound treatment.
Below are potential causes and recommended troubleshooting steps.
Potential Cause 1: Sub-optimal Experimental Conditions
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Ensure this compound has been stored correctly and has not degraded.
-
Verify the final concentration in your experiment. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
-
Optimize Treatment Duration:
-
EZH2 degradation by this compound can be time-dependent. Consider a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. Maximal degradation has been observed at 48 hours in some cell lines.
-
Potential Cause 2: Cell Line-Specific Resistance Mechanisms
If optimizing experimental conditions does not resolve the issue, the lack of activity may be due to intrinsic or acquired resistance mechanisms within the cell line.
1. Alterations in the E3 Ligase Machinery:
This compound relies on the VHL E3 ligase to mediate EZH2 degradation.
-
Low or Absent VHL Expression: The cell line may have low endogenous levels of VHL.
-
VHL Mutations: The cell line may harbor mutations in the VHL gene that impair its function.
-
Recommendation: Investigate the mutational status of VHL in your cell line through sequencing or by checking cancer genomics databases.
-
2. Increased Drug Efflux:
Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), can lead to the efflux of PROTACs, reducing their intracellular concentration.
-
High MDR1 Expression: The cell line may have high basal expression of MDR1 or may have acquired it through previous drug treatments.
-
Recommendation: Assess the expression of MDR1 in your cell line at the protein (Western blot) or mRNA (RT-qPCR) level. Information may also be available in public databases.[12]
-
Experimental Validation: Co-treat the cells with this compound and a known MDR1 inhibitor (e.g., verapamil, cyclosporin A, or tariquidar) to see if activity can be restored.[13]
-
3. Alterations in the Target Protein (EZH2):
While less common for PROTACs, alterations in EZH2 could potentially impact this compound efficacy.
-
Low EZH2 Expression: The cell line may not express sufficient levels of EZH2 for it to be a critical dependency.
-
EZH2 Mutations: Specific mutations in EZH2 could potentially interfere with this compound binding.
-
Recommendation: Check for known mutations in the EZH2 gene in your cell line.
-
4. Impaired Ubiquitin-Proteasome System (UPS):
The overall functionality of the UPS is essential for PROTAC-mediated degradation.
-
General UPS Dysfunction: The cell line may have defects in the broader UPS pathway.
-
Recommendation: As a positive control, treat the cells with a proteasome inhibitor (e.g., MG132 or bortezomib) to confirm that the proteasome is functional. Co-treatment with this compound and a proteasome inhibitor should lead to the accumulation of ubiquitinated EZH2.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for lack of this compound activity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | EZH2 (enzymatic assay) | 8.6 nM | [2][3] |
| EZH1 (enzymatic assay) | 62 nM | [2][3] | |
| DC₅₀ | EZH2 in MDA-MB-453 cells | 140 nM | [2][3] |
| GI₅₀ | BT549 | 1.7 - 2.3 µM | [3] |
| MDA-MB-468 | 1.7 - 2.3 µM | [3] | |
| MDA-MB-453 | 1.7 - 2.3 µM | [3] | |
| SUM159 | 1.7 - 2.3 µM | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of EZH2 Degradation
This protocol details the steps to assess the degradation of EZH2 in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-VHL, anti-MDR1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO for the desired time (e.g., 24, 48 hours). Include a co-treatment with a proteasome inhibitor as a control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-EZH2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture reagents
-
This compound
-
DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the compound or DMSO (vehicle control) for the desired duration (e.g., 5 days).
-
-
MTT/MTS Addition and Incubation:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the results and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of EZH2.
Materials:
-
Cell culture reagents
-
This compound, DMSO
-
MG132 (proteasome inhibitor)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM)
-
Protein A/G agarose beads
-
Primary antibodies: anti-EZH2, anti-ubiquitin (e.g., P4D1 or FK2)
-
IgG control antibody
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the lysates with an anti-EZH2 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in Laemmli buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated EZH2. A high-molecular-weight smear indicates ubiquitination.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of the EZH2 PROTAC degrader this compound.
Potential Reasons for Lack of this compound Activity
Caption: Potential mechanisms leading to a lack of this compound activity.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]
- 10. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 11. Data | DepMap Portal [depmap.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of MS8815 in cellular assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MS8815 in cellular assays, with a specific focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of zeste homolog 2 (EZH2).[1] It is a heterobifunctional molecule composed of a ligand that binds to EZH2 (derived from the inhibitor EPZ-6438) and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By bringing EZH2 and VHL into close proximity, this compound facilitates the polyubiquitination of EZH2, marking it for degradation by the proteasome.[2][3]
Q2: What are the known on-target effects of this compound in cellular assays?
This compound has been shown to induce potent and robust degradation of EZH2 in a concentration and time-dependent manner in various cell lines, particularly in triple-negative breast cancer (TNBC) cells.[1][2] This leads to a reduction in the levels of H3K27 trimethylation, a downstream epigenetic mark of EZH2 activity, and subsequently suppresses the growth of EZH2-dependent cancer cells.[2]
Q3: Have any off-target effects been reported for this compound?
This compound has demonstrated good selectivity. In a screening against a panel of 20 protein methyltransferases, this compound showed no significant inhibition (>50% at 10 μM) for 19 of them. However, approximately 50% inhibition of Mixed-Lineage Leukemia 1 (MLL1) was observed at a concentration of 10 μM.[2] It is important to note that this compound does not induce the degradation of the closely related homolog EZH1.[3]
Q4: Can the parent compound, EPZ-6438 (Tazemetostat), contribute to off-target effects?
Yes, it is possible. The EZH2-binding moiety of this compound is derived from EPZ-6438. While EPZ-6438 is a highly selective EZH2 inhibitor, some studies suggest it may have broader effects on the tumor microenvironment that are not directly linked to its catalytic inhibition of EZH2.[4][5] These effects could potentially be retained by this compound.
Q5: What is a suitable negative control for this compound experiments?
A structurally similar molecule, often referred to as MS8815N or a "negative control," has been developed.[2] This control compound retains the EZH2 binding moiety but has a modification in the VHL-binding ligand that prevents it from recruiting the E3 ligase.[2] This control is crucial to distinguish between effects caused by EZH2 degradation and those arising from mere EZH2 inhibition or potential off-target binding.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound activity in cellular assays.
Table 1: In Vitro Potency of this compound and Control Compounds
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EZH2 | Biochemical Inhibition | 8.6 | [1] |
| This compound | EZH1 | Biochemical Inhibition | 62 | [1] |
| EPZ-6438 | EZH2 | Biochemical Inhibition | 3.3 | [2] |
Table 2: Cellular Degradation and Growth Inhibition by this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-453 | EZH2 Degradation | DC50 | 140 nM | [1] |
| BT549 | Growth Inhibition (5 days) | GI50 | 1.7 µM | [6] |
| MDA-MB-468 | Growth Inhibition (5 days) | GI50 | 2.0 µM | [6] |
| SUM159 | Growth Inhibition (5 days) | GI50 | 2.3 µM | [6] |
| MDA-MB-453 | Growth Inhibition (5 days) | GI50 | 2.0 µM | [6] |
| Primary TNBC (515a) | Growth Inhibition (5 days) | GI50 | 1.4 µM | [2] |
Experimental Protocols
Protocol 1: Western Blotting for EZH2 Degradation
This protocol describes the steps to quantify EZH2 protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-453) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C.
-
Include a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Protocol 2: Cell Viability Assay (WST-8)
This protocol outlines the measurement of cell proliferation and viability after this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 5 days).
-
-
WST-8 Reagent Addition:
-
Add 10 µL of WST-8 reagent to each well.
-
Be careful to avoid introducing bubbles.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the GI50 value.
-
Troubleshooting Guides
Issue 1: No or Weak EZH2 Degradation Observed
-
Possible Cause: Suboptimal this compound concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal degradation concentration (DC50).
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) at the optimal concentration to identify the time to maximal degradation (Dmax).
-
-
Possible Cause: Low expression of VHL E3 ligase in the cell line.
-
Troubleshooting Step: Verify VHL expression in your cell line of interest by western blot or qPCR. If VHL expression is low, consider using a different cell line.
-
-
Possible Cause: Issues with the experimental protocol.
-
Troubleshooting Step: Review the western blot protocol for any potential errors in antibody dilution, incubation times, or buffer preparation. Ensure the use of fresh protease inhibitors.
-
Issue 2: High Variability in Cell Viability Assays
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row/column.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Troubleshooting Step: Visually inspect the prepared dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower top concentration.
-
Issue 3: Unexpected Cellular Phenotype Not Correlating with EZH2 Degradation
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Step:
-
If using high concentrations of this compound (>1 µM), consider the possibility of MLL1 inhibition.[2] Try to rescue the phenotype with a selective MLL1 inhibitor to see if it phenocopies the effect.
-
Run parallel experiments with the inactive control (MS8815N) and the parent EZH2 inhibitor (EPZ-6438). If the phenotype is observed with this compound and EPZ-6438 but not with the inactive control, it might be due to EZH2 inhibition rather than degradation. If the phenotype is unique to this compound, it could be a novel off-target effect.
-
-
-
Possible Cause: Indirect effects of EZH2 degradation.
-
Troubleshooting Step: EZH2 has numerous downstream targets. The observed phenotype might be a secondary or tertiary consequence of EZH2 degradation. Consider performing transcriptomic or proteomic analysis to identify affected pathways.
-
Issue 4: Reduced Degradation at High this compound Concentrations (Hook Effect)
-
Possible Cause: Formation of unproductive binary complexes. At very high concentrations, this compound can independently bind to EZH2 and VHL, preventing the formation of the productive ternary complex required for degradation.[7][8][9]
-
Troubleshooting Step:
-
Perform a detailed dose-response curve with a wide range of concentrations, including several high concentrations (e.g., up to 50 or 100 µM), to clearly define the bell-shaped curve characteristic of the hook effect.[7]
-
For subsequent experiments, use this compound at or around its optimal degradation concentration (DCmax) and avoid concentrations deep into the hook effect range.
-
-
Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation.
Caption: Experimental workflow for assessing EZH2 degradation by Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Histone Methyltransferase EZH2 Enhances Protumor Monocyte Recruitment in Human Mesothelioma Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MS8815 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of MS8815, a selective EZH2 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
This compound is a selective von Hippel-Lindau (VHL) recruiting EZH2 PROTAC degrader being investigated for triple-negative breast cancer (TNBC).[1][2][3] Like many PROTACs, this compound is a large, complex molecule that may exhibit poor aqueous solubility, which can limit its absorption and bioavailability when administered orally.[4] Ensuring adequate bioavailability is crucial for achieving sufficient plasma concentrations to effectively degrade the target protein, EZH2, in vivo and elicit a therapeutic response.
Q2: Is there any existing data on the bioavailability of this compound?
Yes, a pharmacokinetic (PK) study in mice has demonstrated that this compound is bioavailable following intraperitoneal (IP) administration.[1][2]
Summary of this compound Pharmacokinetic Parameters in Mice
| Parameter | Value | Conditions |
| Dose | 50 mg/kg | Single-dose IP administration in male Swiss Albino mice |
| Cmax (Maximum Plasma Concentration) | 3.7 µM | Achieved at 1 hour post-injection |
| Plasma Concentration | Maintained at ~3 µM for 4 hours | - |
| Plasma Concentration | Remained above 250 nM for over 12 hours | - |
Data from a study on a novel EZH2 PROTAC degrader for targeting triple-negative breast cancer.[1][2]
This data suggests that this compound can achieve and maintain significant plasma exposure levels suitable for in vivo efficacy studies when administered via the IP route.[1][2] However, oral bioavailability data is not yet available and may require formulation optimization.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of hydrophobic drugs.[5][6][7] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can improve the dissolution rate.[8]
-
-
Formulation-Based Approaches:
-
Use of Excipients: Incorporating various excipients can significantly improve bioavailability.[4][9]
-
Surfactants: These agents can enhance the solubilization of poorly soluble drugs.[4]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, and lipid nanoparticles can improve absorption by keeping the drug in a solubilized state.[9][10]
-
Polymer-Based Formulations: Polymeric excipients can be used to create solid dispersions, which can stabilize the amorphous form of the drug, leading to higher solubility.[4][11]
-
-
Complexation:
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: Low or variable plasma exposure of this compound after oral administration.
-
Potential Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess the dissolution profile of the neat compound.
-
-
Formulation Optimization:
-
Develop a Lipid-Based Formulation: Pre-dissolving this compound in lipids or surfactants can bypass the dissolution step, which is often a rate-limiting factor for oral absorption.[4]
-
Prepare a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and bioavailability.[6]
-
Particle Size Reduction: Investigate micronization or nanomilling of this compound to increase its surface area.
-
-
Experimental Workflow for Formulation Screening
Caption: Workflow for developing and evaluating formulations to enhance this compound bioavailability.
Issue 2: Inconsistent results between different in vivo studies.
-
Potential Cause: Variability in vehicle preparation or administration technique.
-
Troubleshooting Steps:
-
Standardize Vehicle Preparation:
-
Ensure a consistent and validated protocol for preparing the dosing vehicle. If using a suspension, ensure uniform particle size and prevent settling.
-
For solutions, confirm the compound is fully dissolved and stable in the vehicle for the duration of the experiment. A common vehicle for in vivo studies involves a mixture of DMSO and corn oil.[13]
-
-
Refine Administration Technique:
-
For oral gavage, ensure accurate dosing volume and proper technique to minimize stress on the animals and ensure delivery to the stomach.
-
For intraperitoneal injection, use a consistent injection site and technique to ensure proper absorption.
-
-
Logical Flow for Troubleshooting Inconsistent In Vivo Results
Caption: Troubleshooting inconsistent in vivo results for this compound studies.
Key Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Conceptual)
This protocol provides a general methodology for preparing a self-emulsifying drug delivery system (SEDDS), a type of lipid-based formulation.
-
Screening of Excipients:
-
Assess the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Preparation of SEDDS Formulation:
-
Accurately weigh the chosen oil, surfactant, and co-surfactant in a glass vial.
-
Add this compound to the mixture and vortex or sonicate until the drug is completely dissolved.
-
-
Characterization:
-
Visually assess the self-emulsification process by adding the formulation to water under gentle agitation.
-
Measure the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
Protocol 2: Preparation of a Solid Dispersion via Spray Drying (Conceptual)
-
Polymer and Solvent Selection:
-
Select a suitable hydrophilic polymer (e.g., HPMC, PVP, Soluplus®) and a common solvent system in which both this compound and the polymer are soluble (e.g., methanol, acetone, dichloromethane).
-
-
Solution Preparation:
-
Dissolve this compound and the chosen polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
-
Spray Drying:
-
Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine powder.
-
-
Characterization:
-
Analyze the solid-state properties of the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
Evaluate the dissolution profile of the solid dispersion compared to the pure drug.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. colorcon.com [colorcon.com]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
MS8815 Technical Support Center: Addressing Solubility in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with MS8815 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a selective EZH2 (Enhancer of zeste homolog 2) PROTAC degrader.[1][2][3] It is utilized in research, particularly for studying triple-negative breast cancer (TNBC).[1][2][4][5][6] Achieving appropriate solubility is critical for obtaining reliable and reproducible results in experimental assays, as poor solubility can lead to inaccurate concentration measurements and reduced compound efficacy.[7][8][9]
Q2: What is the recommended solvent for creating a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] A solubility of up to 100 mg/mL can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility.[7][8] It is a lipophilic compound, and attempting to dissolve it directly in aqueous solutions will likely result in poor dissolution and the formation of a suspension.
Q4: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
This is a common issue for poorly water-soluble compounds.[10] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that specific buffer, the compound will precipitate out of the solution.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into my experimental buffer.
-
Possible Cause: The final concentration of this compound is above its solubility limit in the final buffer composition. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your experimental system can tolerate a higher concentration of DMSO, try increasing the final percentage of DMSO in your working solution.
-
Lower the Final this compound Concentration: Reduce the final working concentration of this compound to a level below its solubility limit in your buffer.
-
Use a Different Co-solvent System: Consider using a different co-solvent system. For in vivo studies, formulations with PEG300 and corn oil have been noted.[1] For in vitro assays, a combination of DMSO and Pluronic F-127 or other surfactants may improve solubility.[11][12]
-
Issue 2: My this compound solution is clear initially but becomes cloudy or shows precipitate over time.
-
Possible Cause: The initial solution may have been supersaturated and is thermodynamically unstable.[10] Changes in temperature can also affect solubility.[10]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions fresh before each experiment and use them promptly.
-
Maintain Constant Temperature: Ensure your experimental setup and solutions are maintained at a constant temperature.[10]
-
Determine Equilibrium Solubility: Perform a solubility assessment to determine the stable, long-term solubility of this compound in your buffer.
-
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents and provides estimated solubility in common experimental buffers.
| Solvent/Buffer System | This compound Concentration | Observations | Reference |
| Stock Solutions | |||
| DMSO | 100 mg/mL (86.62 mM) | Requires sonication and warming to 60°C | [1] |
| In Vivo Formulations | |||
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL (2.82 mM) | Clear solution | [1] |
| 50% PEG300, 50% Saline | 2.5 mg/mL (2.17 mM) | Suspended solution, requires sonication | [1] |
| Aqueous Buffers (Estimated) | |||
| PBS (pH 7.4) with 1% DMSO | < 10 µM | Likely to precipitate at higher concentrations | |
| TRIS (pH 7.4) with 1% DMSO | < 10 µM | Similar to PBS, may require optimization | |
| RPMI-1640 + 10% FBS with 0.5% DMSO | 1-10 µM | Cell culture media components may affect solubility |
Experimental Protocol: Kinetic Solubility Assay for this compound
This protocol outlines a method to determine the kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene)
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC-UV or other suitable analytical instrument
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add your experimental buffer to the wells of a 96-well plate.
-
Add a small volume of each this compound DMSO concentration to the buffer-containing wells to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and is compatible with your assay.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Visualizations
Caption: EZH2 signaling pathway and the mechanism of action for this compound.
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. ijsdr.org [ijsdr.org]
Technical Support Center: Minimizing Cytotoxicity of MS8815 in Primary Cell Cultures
Welcome to the technical support center for MS8815. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize this compound-associated cytotoxicity in primary cell cultures, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] As a PROTAC, this compound is a heterobifunctional molecule that links the EZH2 protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the proteasome.[2][3][4] This mechanism allows for the suppression of both the catalytic and non-catalytic functions of EZH2.[5][6]
Q2: Why is this compound showing high cytotoxicity in my primary cell cultures?
A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[7][8][9] The cytotoxicity of this compound in primary cells can be attributed to several factors, including on-target effects related to the essential roles of EZH2 in cell proliferation and survival, and potential off-target effects. The concentration and duration of this compound exposure are critical factors influencing its cytotoxic profile.
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cells?
A3: Common indicators of cytotoxicity include a reduction in cell viability and proliferation, noticeable changes in cell morphology such as rounding up and detachment from the culture surface, and the induction of apoptosis.[10][11]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined empirically for each primary cell type. A dose-response experiment is the most effective way to identify the concentration that provides the desired biological effect (i.e., EZH2 degradation) while minimizing cytotoxicity.[12][13][14]
Troubleshooting Guides
Problem 1: High levels of cell death observed shortly after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to a range that maintains cell viability while achieving the desired level of EZH2 degradation.[12][14] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.[12] Run a vehicle-only control to assess the impact of the solvent on your cells. |
| Suboptimal cell culture conditions. | Primary cells are highly sensitive to their environment.[7][9][15] Ensure optimal culture conditions, including media composition, pH, CO2 levels, and cell density.[7][15] |
Problem 2: Inconsistent results and high variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Variations in cell number per well can lead to significant differences in the response to this compound.[12] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to each well.[12] |
| Edge effects in multi-well plates. | Edge effects can lead to variations in temperature and evaporation. To mitigate this, avoid using the outer wells of the plate for experiments or ensure proper humidification in the incubator. |
Problem 3: this compound is effective at degrading EZH2, but still causes significant cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity. | The degradation of EZH2 may be inherently toxic to the specific primary cell type being studied. Consider reducing the treatment duration. A shorter exposure to this compound might be sufficient to achieve the desired biological outcome with less toxicity. |
| Off-target effects. | While this compound is selective for EZH2, high concentrations may lead to off-target effects.[2][3] Use the lowest effective concentration as determined by your dose-response experiments. |
| Cellular stress. | The process of protein degradation can be stressful for cells. Ensure your primary cells are healthy and in a logarithmic growth phase before starting the treatment. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration range of this compound that effectively degrades EZH2 while minimizing cytotoxicity in a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS, resazurin, or ATP-based assay)[16][17]
-
Plate reader for absorbance, fluorescence, or luminescence
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.[14]
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a broad concentration range (e.g., 1 nM to 100 µM).[12][14] Prepare a vehicle-only control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours), depending on the experimental goals.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.[16][17]
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the IC50 (half-maximal inhibitory concentration) value.[12]
Protocol 2: Western Blot Analysis of EZH2 Degradation
Objective: To confirm the degradation of EZH2 protein following this compound treatment.
Materials:
-
Primary cells treated with this compound at various concentrations and time points
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-EZH2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour treatment.
| This compound Concentration (µM) | Cell Viability (%) | EZH2 Protein Level (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 98 | 85 |
| 0.1 | 95 | 50 |
| 0.3 | 85 | 15 |
| 1 | 60 | <5 |
| 3 | 30 | <5 |
| 10 | 10 | <5 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. kosheeka.com [kosheeka.com]
- 9. krishgen.com [krishgen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 16. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Technical Support Center: Overcoming Resistance to MS8815-Induced Cell Death
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MS8815-induced cell death in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent Proteolysis Targeting Chimera (PROTAC) degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] As a PROTAC, this compound is a heterobifunctional molecule that links the EZH2 protein to an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[3] This proximity induces the ubiquitination and subsequent degradation of EZH2 by the proteasome.[3][4] In cancer types like triple-negative breast cancer (TNBC), the overexpression of the EZH2 protein, rather than its enzymatic activity, is a key driver of cancer progression.[5][6] By degrading the EZH2 protein, this compound aims to inhibit tumor cell growth and induce cell death.[3][4]
Q2: In which cancer types is this compound expected to be effective?
This compound has been shown to be effective in suppressing cell growth in multiple triple-negative breast cancer (TNBC) cell lines and primary patient TNBC cells.[3][4] Its efficacy is linked to the dependence of these cancer cells on the overexpression of the EZH2 protein.[5][6]
Q3: What are the known cellular effects of EZH2 degradation by this compound?
Degradation of EZH2 by this compound leads to the suppression of cell proliferation and induction of cell death.[3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[7][8] Therefore, its degradation can lead to the reactivation of tumor suppressor genes. EZH2 also has non-canonical functions independent of its catalytic activity, including the regulation of signaling pathways such as Wnt/β-catenin, PI3K/Akt/mTOR, and NF-κB.[3][7] Disruption of these pathways upon EZH2 degradation can contribute to the anti-cancer effects of this compound.
Q4: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from what is known about resistance to EZH2 inhibitors and other targeted therapies. These may include:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative survival pathways to compensate for the loss of EZH2. Known pathways that can confer resistance to EZH2 inhibitors include the PI3K/AKT/mTOR and RAS/RAF/ERK pathways.[7]
-
Alterations in the Ubiquitin-Proteasome System (UPS): Since this compound relies on the UPS for its mechanism of action, mutations or altered expression of components of the E3 ligase complex or the proteasome could lead to reduced degradation of EZH2.
-
On-Target Mutations: Although less likely with a degrader compared to an inhibitor, mutations in EZH2 that prevent this compound binding could emerge.
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
Tumor Microenvironment: Factors within the tumor microenvironment could provide survival signals to cancer cells, making them less dependent on EZH2.
Troubleshooting Guides
Problem 1: No or Low Degradation of EZH2 Observed
If you are not observing the expected degradation of EZH2 in your Western blot experiments after this compound treatment, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for EZH2 degradation in your specific cell line. The reported DC50 for EZH2 degradation in MDA-MB-453 cells is 140 nM. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal EZH2 degradation. Robust degradation has been observed at 48 hours. |
| Issues with this compound Stock Solution | Ensure your this compound stock solution is prepared correctly and stored properly to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Low VHL E3 Ligase Expression | Confirm that your cell line expresses the Von Hippel-Lindau (VHL) E3 ligase, which is recruited by this compound to degrade EZH2. You can check VHL expression by Western blot or RT-qPCR. |
| Impaired Proteasome Function | To confirm that the degradation is proteasome-dependent, pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should rescue EZH2 from degradation. |
| Western Blot Technical Issues | Refer to a comprehensive Western blot troubleshooting guide for issues such as poor protein transfer, incorrect antibody concentrations, or detection problems. |
Problem 2: No or Low Induction of Cell Death Observed
If EZH2 is being degraded but you are not observing a significant increase in cell death, this suggests the cells may have intrinsic or acquired resistance to this compound-induced apoptosis.
| Potential Cause | Troubleshooting Steps |
| Activation of Pro-Survival Bypass Pathways | Investigate the activation status of key survival pathways known to be associated with EZH2 inhibitor resistance, such as PI3K/Akt and MAPK/ERK. You can assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) by Western blot. Consider combination therapy with inhibitors of these pathways. |
| Upregulation of Anti-Apoptotic Proteins | Analyze the expression levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) by Western blot or RT-qPCR. Overexpression of these proteins can confer resistance to apoptosis. |
| Dysfunctional Apoptosis Machinery | Ensure that the core apoptosis machinery (e.g., caspases) is functional in your cell line. You can test this by treating cells with a known apoptosis inducer, such as staurosporine. |
| Non-Apoptotic Cell Death Mechanisms | Consider the possibility that this compound may induce other forms of cell death, such as necroptosis or autophagy-dependent cell death. Investigate markers for these pathways. |
| Cell Viability Assay Issues | Troubleshoot your cell viability assay for potential technical errors. Ensure you have appropriate positive and negative controls and that the assay is suitable for your experimental conditions. |
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
Objective: To assess the degradation of EZH2 protein in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-VHL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations for the desired duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EZH2 signal to the loading control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as an EZH2 PROTAC degrader.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Simplified overview of EZH2 downstream signaling pathways.
References
- 1. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-canonical functions of EZH2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2-mediated suppression of lncRNA-LET promotes cell apoptosis and inhibits the proliferation of post-burn skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Best practices for long-term storage of MS8815.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MS8815. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is expected to be stable for up to 6 months.
Q2: How should I prepare and store this compound stock solutions?
A: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always seal the vials tightly and protect them from moisture.
Q3: Can I store diluted working solutions of this compound?
A: It is not recommended to store diluted working solutions for extended periods. For optimal results, prepare fresh working solutions from your frozen stock on the day of the experiment. If you notice any precipitation or phase separation during the preparation of an in vivo working solution, gentle heating and/or sonication can be used to aid dissolution.
Q4: My this compound solution has precipitated after being stored. What should I do?
A: Precipitation can occur if the solution has been stored for a prolonged period, subjected to temperature fluctuations, or if the solvent concentration has changed due to evaporation. Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the precipitate does not dissolve, it is recommended to prepare a fresh solution as the compound may have degraded.
Q5: I am observing a loss of activity with my this compound. What could be the cause?
A: Loss of activity can be due to several factors, including improper storage, multiple freeze-thaw cycles, or chemical degradation. Ensure that you are following the recommended storage and handling procedures. If you suspect degradation, it is best to use a fresh vial of the compound. As a PROTAC, the mechanism of action of this compound involves the formation of a ternary complex, and any alteration to its structure can impact its efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution | - Improper storage temperature- Solvent evaporation- Exceeded solubility limit | - Gently warm the vial and vortex/sonicate to redissolve.- Ensure the vial is tightly sealed to prevent solvent evaporation.- If precipitation persists, prepare a fresh stock solution. |
| Inconsistent experimental results | - Multiple freeze-thaw cycles of stock solution- Degradation of this compound- Inaccurate pipetting | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store the compound and solutions as recommended to prevent degradation.- Calibrate pipettes and use proper pipetting techniques. |
| Complete loss of compound activity | - Significant chemical degradation- Incorrect compound used | - Discard the current stock and use a new, unopened vial of this compound.- Verify the identity and purity of the compound if possible.- Prepare fresh solutions according to the recommended protocol. |
| Color change in solid compound or solution | - Oxidation or other chemical degradation | - Do not use the compound if a significant color change is observed.- Store the solid compound and solutions protected from light and air. |
Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 6 months | Tightly sealed vial, protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
Experimental Protocols & Visualizations
General Protocol for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C or -20°C as recommended.
Mechanism of Action: this compound as a PROTAC
This compound is a Proteolysis Targeting Chimera (PROTAC) that works by inducing the degradation of its target protein, EZH2. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: General mechanism of action for a PROTAC like this compound.
Troubleshooting Workflow for Loss of this compound Activity
If you are experiencing a loss of this compound activity in your experiments, follow this logical troubleshooting workflow to identify the potential cause.
Caption: A logical workflow for troubleshooting loss of this compound activity.
References
Interpreting unexpected results from MS8815 experiments.
Welcome to the technical support center for MS8815. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results from experiments involving the EZH2 PROTAC degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, potent EZH2 PROTAC (Proteolysis Targeting Chimera) degrader.[1] It is a heterobifunctional molecule designed to induce the degradation of the EZH2 protein.[2] One end of this compound binds to EZH2, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual binding brings EZH2 and VHL into close proximity, forming a ternary complex. This proximity enables the VHL ligase to tag EZH2 with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the 26S proteasome.[1][3][4]
Q2: What is the difference between this compound's effect as a degrader versus a traditional EZH2 inhibitor?
Traditional EZH2 inhibitors, like EPZ6438, block the methyltransferase catalytic activity of the EZH2 protein.[1][2] this compound also possesses this inhibitory activity but its primary mechanism is the complete removal of the EZH2 protein.[5][6] This is a crucial distinction because some cancers are dependent on the EZH2 protein for non-catalytic functions, such as acting as a scaffold or transcriptional activator.[1][6] In such cases, merely inhibiting the catalytic site may not be effective, whereas degrading the entire protein can overcome this limitation.[7][8]
Q3: What is a negative control for this compound experiments?
A proper negative control is essential for confirming that the observed effects are due to the specific PROTAC-mediated degradation. A compound referred to as compound 17 (or MS8815N) has been developed for this purpose.[1][3] This molecule contains the same EZH2-binding portion and linker as this compound, but the VHL-binding ligand has been modified (a benzyl-protected hydroxyl proline group) to prevent it from recruiting the VHL E3 ligase.[1][3] This control should retain EZH2 inhibitory activity but will not induce EZH2 degradation.
Q4: Does this compound degrade other proteins?
This compound is highly selective for EZH2. While it shows some inhibitory activity against the related protein EZH1 (IC50 of 62 nM), it does not induce the degradation of EZH1 protein in cell-based assays.[1][2] Studies have also shown that this compound treatment can lead to a reduction in other core components of the PRC2 complex, such as EED and SUZ12, as a consequence of EZH2 degradation.[2][6]
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Cell Line | Notes |
| IC50 | EZH2 (catalytic activity) | 8.6 nM | N/A | Measures inhibition of methyltransferase activity.[2][5] |
| IC50 | EZH1 (catalytic activity) | 62 nM | N/A | Measures inhibition of methyltransferase activity.[2][5] |
| DC50 | EZH2 (degradation) | 140 nM | MDA-MB-453 | Concentration for 50% maximal degradation.[2][5] |
| Dmax | EZH2 (degradation) | 48 hours | MDA-MB-453 | Time to achieve maximal degradation.[2] |
Table 2: Cellular Growth Inhibition (GI50) of this compound in TNBC Cell Lines
| Cell Line | GI50 Value |
| BT549 | 1.7 - 2.3 µM |
| MDA-MB-468 | 1.7 - 2.3 µM |
| MDA-MB-453 | 1.7 - 2.3 µM |
| SUM159 | 1.7 - 2.3 µM |
| Primary Patient TNBC Cells (515a) | 1.4 ± 0.05 µM |
| Data from 5-day cell viability assays.[1] |
Troubleshooting Guide
Issue 1: I am not observing any EZH2 degradation after treating my cells with this compound.
-
Question: Is the concentration of this compound optimal? Answer: Robust EZH2 degradation is typically observed at concentrations of 300 nM or higher.[2] The DC50 is 140 nM in MDA-MB-453 cells.[5] We recommend performing a dose-response experiment from 10 nM to 10 µM to determine the optimal concentration for your specific cell line. Be aware that PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of non-productive binary complexes.
-
Question: Is the treatment duration sufficient? Answer: EZH2 degradation is time-dependent. While noticeable degradation can occur earlier, maximal degradation (Dmax) was reported at 48 hours of treatment.[2] A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is recommended.
-
Question: Is the ubiquitin-proteasome system (UPS) functional in my cells? Answer: this compound relies on a functional UPS to degrade EZH2.[2] To verify this, you can perform a rescue experiment. Pre-treating cells with a proteasome inhibitor like MG132 (0.5 µM for 30 min) before adding this compound should block EZH2 degradation.[1][3] Similarly, an inhibitor of the NEDD8-activating enzyme, MLN4924 (0.5 µM), which is required for the activity of cullin-RING E3 ligases like VHL, should also rescue degradation.[3][9]
-
Question: How can I be sure my compound is active and the effect is specific? Answer: Always include positive and negative controls. A known EZH2 inhibitor like EPZ6438 can serve as a positive control for target engagement but not degradation. The inactive analog, MS8815N (compound 17), is the ideal negative control; it should not induce degradation.[1][3] Co-treatment with an excess of the EZH2 inhibitor EPZ-6438 or the VHL ligand VHL-1 should compete with this compound and rescue EZH2 from degradation, confirming the specific mechanism of action.[1][3]
Issue 2: EZH2 is successfully degraded, but I don't see an effect on cell viability.
-
Question: Is my cell line dependent on EZH2 for survival? Answer: Not all cell lines that express EZH2 are dependent on it for proliferation. The primary validation for this compound was in Triple-Negative Breast Cancer (TNBC) cell lines known to be dependent on EZH2's non-catalytic functions.[1][7] If your cell line's growth is unaffected, it may not have this dependency.
-
Question: Was the cell viability assay run for a long enough duration? Answer: The phenotypic effects of protein degradation can take time to manifest. The reported GI50 values for this compound were determined after a 5-day incubation period.[1][5] Shorter assays may not capture the full anti-proliferative effect.
Issue 3: I'm observing unexpected toxicity or off-target effects.
-
Question: Could the observed phenotype be due to EZH1 inhibition? Answer: this compound inhibits the catalytic activity of both EZH2 (IC50 = 8.6 nM) and EZH1 (IC50 = 62 nM).[2][5] While it does not degrade EZH1, catalytic inhibition of EZH1 could contribute to the observed phenotype. Compare the results to a selective EZH2 inhibitor and/or use the MS8815N negative control to dissect degradation-specific effects from inhibition.
-
Question: How can I assess off-target protein degradation? Answer: While this compound was found to be highly selective against a panel of methyltransferases, the most comprehensive way to identify unintended degradation events is through global proteomic analysis (e.g., mass spectrometry) comparing cells treated with DMSO, this compound, and the negative control MS8815N.
Experimental Protocols & Visualizations
This compound Mechanism of Action
Protocol 1: Western Blotting for EZH2 Degradation
-
Cell Seeding: Plate cells (e.g., MDA-MB-453, BT549) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with DMSO (vehicle control), this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 µM), and a negative control (e.g., 3 µM MS8815N) for the desired duration (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and detect the signal using an appropriate chemiluminescence or fluorescence imaging system.[1]
-
Analysis: Quantify band intensity using software like ImageJ or Image Studio.[1] Normalize EZH2 levels to the loading control.
Troubleshooting Workflow: No EZH2 Degradation
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., starting from 10 µM with 2-fold dilutions), EPZ-6438, and MS8815N as controls.[1]
-
Incubation: Incubate the plates for an extended period, typically 5 days, to allow for phenotypic effects to manifest.[1]
-
Assay: Add a cell viability reagent such as WST-8, MTT, or CellTiter-Glo according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control wells. Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of MS8815 and Other EZH2 Inhibitors for Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of the efficacy of MS8815, a novel EZH2 degrader, with other established EZH2 inhibitors, including Tazemetostat, Valemetostat, and GSK2816126. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of epigenetic cancer therapies.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the regulation of gene expression.[1][2] While several EZH2 inhibitors have been developed, they primarily target the enzyme's catalytic activity.[1] this compound represents a newer class of EZH2-targeting agents known as PROTAC (Proteolysis Targeting Chimera) degraders, which function by inducing the degradation of the EZH2 protein.[3][4] This guide will objectively compare the performance of this compound with other EZH2 inhibitors, supported by available experimental data.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and other selected EZH2 inhibitors. It is important to note that the data for this compound is from preclinical, in vitro studies, while the data for Tazemetostat and Valemetostat are from clinical trials. GSK2816126 data is from a Phase 1 clinical trial. Direct comparison of efficacy between preclinical and clinical data should be made with caution.
Table 1: Preclinical Efficacy of this compound
| Compound | Mechanism of Action | Cell Line(s) | IC50 | DC50 | Indication |
| This compound | EZH2 PROTAC Degrader | MDA-MB-453, BT549, MDA-MB-468, SUM159, and primary patient TNBC cells | 8.6 nM (for EZH2) | 140 nM (in MDA-MB-453 cells) | Triple-Negative Breast Cancer (TNBC)[3][5] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma
| Trial Identifier | Patient Population | EZH2 Mutation Status | Overall Response Rate (ORR) | Complete Response (CR) |
| NCT01897571 | Adults with relapsed or refractory follicular lymphoma (≥2 prior therapies) | Mutant (n=45) | 69% | Not Reported |
| Wild-Type (n=54) | 35% | Not Reported |
Table 3: Clinical Efficacy of Valemetostat in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)
| Trial Identifier | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| VALENTINE-PTCL01 (NCT04703192) | Adults with relapsed/refractory PTCL (≥1 prior therapy) (n=119) | 43.7% | 14.3% | 29.4%[6] |
Table 4: Clinical Efficacy of GSK2816126 in Advanced Hematologic and Solid Tumors
| Trial Identifier | Patient Population | Best Response |
| NCT02082977 | Patients with advanced solid and hematologic cancers (n=41) | 1 Partial Response (in a lymphoma patient), 14 Stable Disease |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
In Vitro Cell Viability (MTS) Assay for this compound
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Plating: Plate cells (e.g., MDA-MB-453, BT549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other inhibitors) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[5]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[7][8]
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.[7][8]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot for EZH2 Degradation by this compound
This protocol is used to quantify the degradation of a target protein.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[9]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative amount of EZH2 protein and calculate the DC50 value, the concentration of the compound that induces 50% degradation of the target protein.
Clinical Trial Protocol for Tazemetostat in Follicular Lymphoma (NCT01897571) - Phase 2
This provides a high-level overview of the clinical trial design.
-
Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed follicular lymphoma that had relapsed or was refractory to two or more systemic therapies.[10]
-
Study Design: This was an open-label, single-arm, multicenter, phase 2 trial.[10]
-
Treatment: Patients received 800 mg of tazemetostat orally twice per day in continuous 28-day cycles.[10]
-
Endpoints: The primary endpoint was the objective response rate (ORR), assessed by an independent radiology committee.[10] Safety and tolerability were also assessed.
-
Tumor Assessment: Tumor responses were evaluated based on the 2007 International Working Group criteria for non-Hodgkin lymphoma.[10]
Clinical Trial Protocol for Valemetostat in Peripheral T-Cell Lymphoma (VALENTINE-PTCL01; NCT04703192) - Phase 2
This provides a high-level overview of the clinical trial design.
-
Patient Population: The study enrolled adult patients with relapsed or refractory peripheral T-cell lymphoma who had received at least one prior line of systemic therapy.[6]
-
Study Design: This was a global, multicenter, open-label, single-arm, phase 2 trial.[6]
-
Treatment: Patients received oral valemetostat at a dose of 200 mg per day in continuous 28-day cycles until disease progression or unacceptable toxicity.[11][12]
-
Endpoints: The primary endpoint was the objective response rate (ORR) based on CT scans, as evaluated by a blinded independent central review.[11]
-
Tumor Assessment: Responses were assessed using the Lugano 2014 response criteria.[6]
Visualizations
The following diagrams illustrate key mechanisms and workflows relevant to the comparison of these EZH2 inhibitors.
Caption: Mechanism of action for catalytic EZH2 inhibitors.
Caption: Mechanism of action for this compound, an EZH2 PROTAC degrader.
Caption: A simplified workflow for in vitro cell growth inhibition assays.
Caption: A high-level overview of a clinical trial workflow for an EZH2 inhibitor.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. onclive.com [onclive.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 10. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valemetostat for patients with relapsed or refractory peripheral T-cell lymphoma (VALENTINE-PTCL01): a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II Study: Valemetostat Effective, Safe in Peripheral T-cell Lymphoma | Blood Cancers Today [bloodcancerstoday.com]
MS8815 vs. YM281: A Comparative Guide to EZH2 Degraders in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent proteolysis-targeting chimeras (PROTACs), MS8815 and YM281, in their efficacy at degrading Enhancer of Zeste Homolog 2 (EZH2) in triple-negative breast cancer (TNBC) cells. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is frequently overexpressed in TNBC and is associated with poor prognosis. Unlike traditional EZH2 inhibitors that only block its catalytic activity, PROTACs like this compound and YM281 are designed to induce the complete degradation of the EZH2 protein, offering a more comprehensive approach to target both its catalytic and non-catalytic oncogenic functions.[1][2]
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and YM281 in TNBC cells.
Table 1: EZH2 Degradation
| Compound | Cell Line | DC50 (nM) | Notes |
| This compound | MDA-MB-453 | 140 | The half-maximal degradation concentration. |
| YM281 | TNBC Cell Lines | Not Reported | Qualitatively described as slightly less effective than this compound in BT549, MDA-MB-468, and SUM159 cells.[1][4] |
Table 2: Anti-proliferative Activity (GI50)
| Compound | BT549 (μM) | MDA-MB-468 (μM) | SUM159 (μM) | MDA-MB-453 (μM) |
| This compound | 1.7 | 2.3 | 1.8 | 2.1 |
| YM281 | 2.9 | 3.3 | 3.1 | Not Reported |
GI50: The concentration of the compound that causes a 50% reduction in cell proliferation.[1][4]
Mechanism of Action and Signaling Pathway
This compound and YM281 function as PROTACs, which are heterobifunctional molecules. One end of the molecule binds to the target protein (EZH2), while the other end recruits an E3 ubiquitin ligase (VHL). This induced proximity facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome. This mechanism effectively eliminates the EZH2 protein from the cell, abrogating both its catalytic and non-catalytic functions.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
MS8815: A Comparative Analysis of Selectivity for EZH2 over EZH1
MS8815 is a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the trimethylation of histone H3 on lysine 27 (H3K27me3).[2][6] Overexpression of EZH2 is associated with poor prognosis in various cancers, including triple-negative breast cancer (TNBC).[5][7] While catalytic inhibitors of EZH2 exist, they are not always effective in cancers where the non-catalytic functions of EZH2 drive progression.[5][7] PROTACs like this compound offer an alternative therapeutic strategy by inducing the degradation of the EZH2 protein.[2][8] This guide provides a detailed comparison of this compound's selectivity for EZH2 over its close homolog, EZH1.
Quantitative Analysis of In Vitro Potency
The inhibitory activity of this compound against the methyltransferase activity of EZH2 and EZH1 was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target | IC50 (nM) | Selectivity (EZH1/EZH2) |
| This compound | EZH2 | 8.6[1][3][7] | ~7.2-fold |
| EZH1 | 62[1][7] |
The data indicates that this compound is approximately 7.2 times more potent at inhibiting the methyltransferase activity of EZH2 compared to EZH1 in biochemical assays.
Mechanism of Action and Selectivity
This compound is a heterobifunctional molecule designed to simultaneously bind to EZH2 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of EZH2.[2][8] Interestingly, while this compound potently inhibits the methyltransferase activity of both EZH1 and EZH2, it selectively induces the degradation of EZH2.[2][7] It does not degrade EZH1, highlighting a key aspect of its selectivity.[2] In MDA-MB-453 cells, this compound was shown to degrade EZH2 with a DC50 (concentration for 50% of maximal degradation) value of 140 nM.[1][7]
Caption: Mechanism of this compound-induced EZH2 degradation and enzymatic inhibition.
Experimental Protocols
Biochemical Methyltransferase Assay (Scintillation Proximity Assay)
The IC50 values for EZH2 and EZH1 methyltransferase activity were determined using a Scintillation Proximity Assay (SPA).[9] This method quantifies the transfer of a tritium-labeled methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a histone H3 peptide substrate.
Protocol Steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PRC2 complex (either EZH2- or EZH1-containing), a histone H3 peptide substrate (e.g., H3 residues 21-44), and a tritium-labeled SAM ([³H]-SAM) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8, 5 mM DTT).[9]
-
Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction mixture.
-
Enzymatic Reaction: The enzymatic reaction is initiated and incubated at a controlled temperature (e.g., 23°C) for a specific duration (e.g., 1 hour).[9]
-
Assay Termination & Detection: The reaction is stopped, and the mixture is transferred to a plate containing SPA beads. These beads are coated with a scintillant and have an affinity for the biotinylated histone peptide substrate. When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity with the bead, generating a light signal that is detected by a microplate scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Scintillation Proximity Assay to determine IC50 values.
Conclusion
This compound is a selective EZH2-targeting PROTAC degrader.[1][2][3] While it demonstrates potent biochemical inhibition of both EZH2 and EZH1 methyltransferase activity, its selectivity is more pronounced in its degradation mechanism, where it specifically targets EZH2 for proteasomal degradation without affecting EZH1 protein levels.[2][7] This dual mechanism of enzymatic inhibition and targeted degradation makes this compound a valuable chemical tool for studying the biological functions of EZH2 and a potential therapeutic agent for cancers dependent on EZH2.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming VHL-Dependent Protein Degradation with MS8815N: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel therapeutics is paramount. In the realm of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality. This guide provides a comparative analysis of using MS8815N to unequivocally confirm the von Hippel-Lindau (VHL)-dependent degradation mechanism of its active counterpart, MS8815, and contrasts this system with alternative approaches.
This compound is a potent and selective PROTAC that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers. It achieves this by hijacking the VHL E3 ubiquitin ligase. To validate that the observed degradation of EZH2 is indeed mediated by VHL, a negative control molecule, MS8815N, is indispensable. MS8815N is specifically designed to be incapable of recruiting the VHL E3 ligase while retaining the same EZH2 binding moiety and linker as this compound. This is achieved through a critical modification—a benzyl-protected hydroxyl proline group—that disrupts the key interaction with VHL.
The VHL-Dependent Degradation Pathway
Proteolysis-targeting chimeras (PROTACs) like this compound are heterobifunctional molecules. One end binds to the target protein (in this case, EZH2), and the other end recruits an E3 ubiquitin ligase (here, VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: VHL-dependent degradation pathway induced by a PROTAC.
Experimental Confirmation Using MS8815N
The most direct method to confirm the VHL-dependent degradation of a target protein by a VHL-recruiting PROTAC is to compare its activity with a non-recruiting negative control. Western blotting is a standard technique for this purpose.
Experimental Workflow:
Caption: Workflow for confirming VHL-dependent degradation.
As demonstrated in studies, treatment of triple-negative breast cancer (TNBC) cells with this compound leads to a significant, concentration-dependent decrease in EZH2 protein levels. In stark contrast, treatment with MS8815N, even at high concentrations, does not result in EZH2 degradation, confirming that the recruitment of VHL is essential for the activity of this compound.[1]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its half-maximal growth inhibition (GI50).
| Compound | Target | E3 Ligase Recruited | DC50 (EZH2 in MDA-MB-453 cells) | GI50 (BT549 cells) |
| This compound | EZH2 | VHL | 140 nM[2][3] | 2.0 µM[4] |
| MS8815N | EZH2 | None (Inactive) | No degradation | >10 µM[1] |
| MS177 | EZH2 | Cereblon (CRBN) | ~200 nM (in EOL-1 cells)[5] | Not directly comparable in BT549 |
Comparison with Alternative Degradation Mechanisms
While VHL is a commonly recruited E3 ligase, other ligases can also be hijacked by PROTACs. The most prevalent alternative is Cereblon (CRBN).
VHL vs. Cereblon (CRBN) Recruiting PROTACs
| Feature | VHL-Recruiting PROTACs (e.g., this compound) | Cereblon (CRBN)-Recruiting PROTACs (e.g., MS177) |
| E3 Ligase | von Hippel-Lindau | Cereblon |
| Ligand | Typically based on a hydroxyproline scaffold | Often derived from immunomodulatory drugs (IMiDs) like thalidomide |
| Expression | Widely expressed, but can be downregulated in hypoxic conditions | Broadly and constitutively expressed in most tissues |
| Clinical Status | Numerous PROTACs in preclinical and clinical development | Several PROTACs in clinical trials, some showing promising results |
The choice between VHL and CRBN as the E3 ligase for a PROTAC depends on various factors, including the target protein's cellular localization and the expression profile of the E3 ligase in the target tissue.
Other Alternative E3 Ligases and Degradation Mechanisms
Beyond VHL and CRBN, researchers are exploring other E3 ligases to expand the scope of targeted protein degradation. These include:
-
MDM2 (Mouse double minute 2 homolog): Primarily involved in the degradation of the tumor suppressor p53.
-
IAPs (Inhibitor of Apoptosis Proteins): A family of proteins that regulate apoptosis and other cellular processes.
Furthermore, VHL-independent protein degradation mechanisms exist, which can be exploited for therapeutic purposes. Some small molecules can induce protein degradation without the need for a specific E3 ligase-recruiting moiety, often by inducing protein misfolding and subsequent proteasomal degradation.
Experimental Protocols
Western Blotting for EZH2 Degradation
-
Cell Culture and Treatment: Seed MDA-MB-453 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, MS8815N, or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., BT549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, MS8815N, or a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 values.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. MS177 Datasheet DC Chemicals [dcchemicals.com]
Cross-Validation of MS8815's Anti-Proliferative Effects in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of MS8815, a selective Enhancer of Zeste Homolog 2 (EZH2) PROTAC (Proteolysis Targeting Chimera) degrader, with other EZH2-targeting alternatives in various cancer models. The data presented is supported by experimental evidence from peer-reviewed studies, offering a comprehensive resource for evaluating the potential of this compound in cancer therapy research.
Executive Summary
This compound is a novel therapeutic agent designed to induce the degradation of EZH2, a histone methyltransferase frequently overexpressed in various cancers and implicated in tumorigenesis. Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound eliminates the entire protein, potentially overcoming resistance mechanisms and addressing non-catalytic functions of EZH2. This guide cross-validates the anti-proliferative efficacy of this compound against other EZH2 degraders and inhibitors across multiple cancer cell lines, with a particular focus on triple-negative breast cancer (TNBC).
Comparative Analysis of Anti-Proliferative Activity
The following tables summarize the quantitative data on the anti-proliferative effects of this compound and its alternatives. The Growth Inhibition 50 (GI₅₀) and Inhibition Concentration 50 (IC₅₀) values represent the concentration of the compound required to inhibit 50% of cell growth or enzymatic activity, respectively.
Table 1: Anti-Proliferative Activity (GI₅₀, µM) of EZH2 Degraders in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]
| Compound | BT549 | MDA-MB-468 | MDA-MB-453 | SUM159 |
| This compound | 1.7 | 2.3 | 2.0 | 1.8 |
| YM281 | 2.9 | 3.3 | >10 | 3.1 |
Table 2: Comparative Anti-Proliferative Activity (GI₅₀/IC₅₀, µM) of this compound and EZH2 Inhibitors
| Compound | Cancer Model | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| This compound | Triple-Negative Breast Cancer | BT549 | 1.7 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 2.3 | [1] | |
| Triple-Negative Breast Cancer | MDA-MB-453 | 2.0 | [1] | |
| Triple-Negative Breast Cancer | SUM159 | 1.8 | [1] | |
| Primary Patient TNBC | 515a | 1.4 | [1] | |
| EPZ-6438 | Triple-Negative Breast Cancer | BT549 | >10 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | >10 | [1] | |
| Triple-Negative Breast Cancer | MDA-MB-453 | >10 | [1] | |
| Triple-Negative Breast Cancer | SUM159 | >10 | [1] | |
| Non-Hodgkin Lymphoma | WSU-DLCL2 | 0.28 (6-day assay) | [2] | |
| GSK126 | Multiple Myeloma | MM.1S | 12.6 | [3] |
| Multiple Myeloma | LP1 | 17.4 | [3] | |
| Endometrial Cancer | HEC50B | 2.37 - 5.07 | [4] | |
| Small Cell Lung Cancer | Lu130, H209, DMS53 | Effective at 8 µM | [5] |
Mechanism of Action: EZH2 Degradation
This compound is a PROTAC that links a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to an EZH2 inhibitor. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of EZH2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays (WST-8 and MTS)
Objective: To determine the anti-proliferative activity of the compounds by measuring cell viability.
WST-8 Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, YM281, EPZ-6438) and a vehicle control (DMSO). Incubate for the desired period (e.g., 5 days).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ values.
MTS Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-8 assay protocol.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and GI₅₀ values as described for the WST-8 assay.
Western Blotting for EZH2 Degradation
Objective: To quantify the degradation of EZH2 protein following compound treatment.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against EZH2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative EZH2 protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a compound like this compound.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of MS8815 with CRBN-Recruiting EZH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical therapeutic target in oncology. Its role extends beyond its canonical methyltransferase activity to non-canonical functions, including transcriptional co-activation. While catalytic inhibitors of EZH2 have shown clinical efficacy, they fail to address the non-catalytic, oncogenic scaffolding functions of the EZH2 protein. This has spurred the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the entire EZH2 protein, thereby abrogating both its enzymatic and non-enzymatic roles.
This guide provides a head-to-head comparison of MS8815, a von Hippel-Lindau (VHL)-recruiting EZH2 PROTAC, with prominent Cereblon (CRBN)-recruiting EZH2 PROTACs, including MS177, E7, and U3i. We present a comprehensive analysis of their performance based on available experimental data, detailing their mechanisms of action, degradation efficiency, and anti-proliferative effects.
Mechanism of Action: VHL vs. CRBN Recruitment
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, EZH2), a linker, and a ligand that recruits an E3 ubiquitin ligase. The primary distinction between this compound and the other PROTACs discussed here lies in the E3 ligase they recruit.
This compound recruits the VHL E3 ligase, while MS177, E7, and U3i recruit the CRBN E3 ligase. This fundamental difference can influence the degradation profile, potential off-target effects, and overall efficacy of the PROTAC.
Caption: General mechanism of action for VHL and CRBN-recruiting EZH2 PROTACs.
Performance Data Summary
The following tables summarize the key performance metrics for this compound and several CRBN-recruiting EZH2 PROTACs based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and cell lines used across different studies.
Table 1: EZH2 Inhibition and Degradation
| Compound | E3 Ligase Recruited | EZH2 IC₅₀ (nM) | DC₅₀ (nM) | Cell Line for DC₅₀ | Dₘₐₓ (%) | Reference(s) |
| This compound | VHL | 8.6 | 140 | MDA-MB-453 | >90% (at 0.3 µM) | [1][2][3] |
| MS177 | CRBN | 7 | 200 | MV4;11 | 82% | [1][4] |
| E7 | CRBN | N/A | ~100-1000 | Various | N/A | [5][6] |
| U3i | CRBN | N/A | N/A | N/A | N/A | [1][7] |
N/A: Not available in the reviewed sources.
Table 2: Anti-proliferative Activity
| Compound | GI₅₀/IC₅₀ (µM) | Cell Line(s) | Reference(s) |
| This compound | 1.7 - 2.3 | BT549, MDA-MB-468, SUM159, MDA-MB-453 | [6] |
| MS177 | N/A | N/A | [4][8] |
| E7 | N/A | Lymphoma cell lines | [5][6] |
| U3i | 0.57 / 0.38 | MDA-MB-231 / MDA-MB-468 | [7][9] |
GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration. Values can vary significantly between different cell lines and assay conditions.
Head-to-Head Experimental Insights
Direct comparative studies provide the most valuable insights into the relative performance of these PROTACs.
A study directly comparing the VHL-recruiting PROTACs this compound and YM281 in triple-negative breast cancer (TNBC) cell lines found that This compound was slightly more effective at both degrading EZH2 and suppressing cell proliferation [10].
Another study compared the anti-proliferative effect of this compound to the CRBN-recruiting degrader MS177 in BT549 cells and concluded that This compound was more effective than MS177 in inhibiting the growth of this cell line [10].
A separate investigation compared the VHL-recruiting PROTAC MS8847 to this compound, YM281, U3i, and E7 in multiple MLL-rearranged acute myeloid leukemia (AML) cell lines. In this context, MS8847 demonstrated superior EZH2 degradation and anti-proliferative activity [11].
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of EZH2 PROTACs. Specific details may vary between laboratories and publications.
Western Blotting for EZH2 Degradation
This protocol is used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of a PROTAC.
Caption: A typical workflow for a Western blot experiment to assess protein degradation.
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for EZH2. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of EZH2 protein in each sample compared to the loading control.
Cell Viability Assay
This protocol is used to determine the concentration of a PROTAC that causes 50% growth inhibition (GI₅₀) or is 50% inhibitory to a cellular process (IC₅₀).
Caption: A generalized workflow for a cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5 days).
-
Viability Measurement: Add a viability reagent to each well. Common reagents include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or reagents that measure ATP content (e.g., CellTiter-Glo®).
-
Data Acquisition: After an appropriate incubation time with the reagent, measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the GI₅₀ or IC₅₀ value.
Conclusion
The development of EZH2-targeting PROTACs represents a significant advancement in the pursuit of more effective cancer therapies. Both VHL-recruiting (this compound) and CRBN-recruiting (MS177, E7, U3i) PROTACs have demonstrated potent EZH2 degradation and anti-proliferative activity.
The choice between a VHL- or CRBN-recruiting PROTAC may depend on the specific cancer type, the expression levels of the respective E3 ligases, and the potential for off-target effects. The available head-to-head data suggests that this compound is a highly effective EZH2 degrader, showing superiority in some contexts to both other VHL- and CRBN-recruiting PROTACs. However, the superior performance of U3i in certain TNBC cell lines highlights the importance of context-specific evaluation.
Further research, including comprehensive head-to-head studies under standardized conditions and in vivo models, is crucial to fully elucidate the comparative advantages of these promising therapeutic agents and to guide their clinical development.
References
- 1. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS177 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Proteasome-Dependent Degradation of EZH2 by MS8815: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MS8815, a potent and selective EZH2 PROTAC (Proteolysis Targeting Chimera) degrader, with alternative EZH2-targeting compounds. We present supporting experimental data and detailed protocols to facilitate the evaluation and application of this molecule in research and drug development settings, specifically focusing on its efficacy in triple-negative breast cancer (TNBC).
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers, including TNBC. Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound utilizes the ubiquitin-proteasome system to eliminate the entire EZH2 protein, thereby addressing both its catalytic and non-catalytic oncogenic functions. This compound achieves this by simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2.[1][2][3][4][5]
Comparative Performance Data
The efficacy of this compound has been benchmarked against its negative control (MS8815N), the parent EZH2 inhibitor (EPZ-6438), and other EZH2 PROTAC degraders (YM281 and MS177). The following tables summarize the key quantitative data from these comparative studies.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target | Assay | IC50 / DC50 (nM) | Cell Line | Reference |
| This compound | EZH2 Inhibition | Biochemical Assay | 8.6 | - | [2][4] |
| EZH2 Degradation | Western Blot | 140 | MDA-MB-453 | [2][4] | |
| EPZ-6438 | EZH2 Inhibition | Biochemical Assay | 3.3 | - | [2][4] |
| MS8815N | EZH2 Inhibition | Biochemical Assay | 13 | - | [2][4] |
| YM281 | EZH2 Degradation | Western Blot | >300 (approx.) | MDA-MB-453 | [2] |
| MS177 | EZH2 Degradation | Western Blot | >300 (approx.) | BT549 | [2] |
Note: Lower IC50/DC50 values indicate higher potency.
Table 2: Anti-proliferative Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | BT549 GI50 (µM) | MDA-MB-468 GI50 (µM) | SUM159 GI50 (µM) | MDA-MB-453 GI50 (µM) | Reference |
| This compound | 2.3 | 2.0 | 1.8 | 1.7 | [2][4] |
| EPZ-6438 | >10 | >10 | >10 | >10 | [2][4] |
| MS8815N | >10 | >10 | >10 | >10 | [2][4] |
| YM281 | 3.3 | 2.9 | 3.1 | 1.8 | [2][4] |
Note: GI50 represents the concentration required to inhibit cell growth by 50%. Lower values indicate greater anti-proliferative activity.
Experimental Evidence for Proteasome-Dependent Degradation
The mechanism of action of this compound has been elucidated through a series of key experiments. Below are the methodologies for these experiments, providing a framework for their replication and validation.
Western Blot Analysis of EZH2 Degradation
This experiment is fundamental to demonstrating the degradation of EZH2 induced by this compound.
Protocol:
-
Cell Culture and Treatment: Plate TNBC cells (e.g., MDA-MB-453, BT549) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, MS8815N, EPZ-6438, or other comparators for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
Expected Outcome: A dose- and time-dependent decrease in the EZH2 protein band intensity should be observed in cells treated with this compound, but not with MS8815N or EPZ-6438.
Proteasome Inhibitor Rescue Assay
This assay confirms that the degradation of EZH2 by this compound is mediated by the proteasome.
Protocol:
-
Pre-treatment with Proteasome Inhibitor: Culture TNBC cells as described above. Pre-treat the cells with a proteasome inhibitor, such as MG132 (e.g., 10 µM), for 1-2 hours.
-
Co-treatment with this compound: Add this compound to the media containing the proteasome inhibitor and incubate for the desired time (e.g., 24 hours).
-
Western Blot Analysis: Perform Western blot analysis for EZH2 as described in the previous protocol.
Expected Outcome: The degradation of EZH2 induced by this compound should be significantly attenuated or completely blocked in the presence of the proteasome inhibitor.
Cell Viability Assay (WST-8)
This assay quantifies the anti-proliferative effect of this compound.
Protocol:
-
Cell Seeding: Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for 5 days.
-
WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 values.
Expected Outcome: this compound should exhibit a dose-dependent decrease in cell viability, with significantly lower GI50 values compared to the EZH2 inhibitor and the negative control.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced degradation and the experimental workflows.
Caption: Mechanism of this compound-induced EZH2 degradation.
Caption: Western Blot experimental workflow.
Downstream Consequences of EZH2 Degradation
The degradation of EZH2 by this compound has significant downstream effects on cellular processes, primarily through the reactivation of EZH2-repressed tumor suppressor genes. EZH2 is a core component of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing by trimethylating histone H3 at lysine 27 (H3K27me3). The degradation of EZH2 leads to a reduction in global H3K27me3 levels, resulting in the transcriptional de-repression of genes involved in critical cellular pathways.
Notably, EZH2 has been shown to regulate the expression of genes involved in the cell cycle . The degradation of EZH2 can lead to the upregulation of cell cycle inhibitors, contributing to the observed anti-proliferative effects of this compound. While specific RNA-sequencing or qPCR data for this compound's effect on cell cycle gene expression is not yet widely published, it is a critical area of investigation to fully elucidate its mechanism of action.
Caption: Downstream effects of EZH2 degradation by this compound.
Conclusion
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle-dependent resolution of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Therapeutic Potential of MS8815 in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of MS8815, a novel EZH2-targeting PROTAC degrader, in comparison to existing therapies for Triple-Negative Breast Cancer (TNBC). The content is structured to offer an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Triple-Negative Breast Cancer remains a significant clinical challenge due to the lack of well-defined molecular targets. This compound, a Proteolysis Targeting Chimera (PROTAC), offers a novel therapeutic strategy by inducing the degradation of Enhancer of Zeste Homolog 2 (EZH2), a protein frequently overexpressed in TNBC and associated with poor prognosis.[1][2][3] This guide compares the in vitro efficacy of this compound with standard-of-care chemotherapies, PARP inhibitors, an antibody-drug conjugate, and another EZH2-targeting PROTAC, highlighting its potential as a promising therapeutic candidate.
Data Presentation: In Vitro Efficacy in TNBC Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and comparator therapies across various TNBC cell lines. This quantitative data allows for a direct comparison of their anti-proliferative activities.
Table 1: Anti-proliferative Activity (GI50/IC50 in µM) of this compound and Comparator EZH2-Targeting Compounds in TNBC Cell Lines
| Compound | Mechanism of Action | BT549 | MDA-MB-468 | MDA-MB-453 | SUM159 |
| This compound | EZH2 PROTAC Degrader | 1.7 | 2.3 | 1.8 | 2.2 |
| YM281 | EZH2 PROTAC Degrader | 2.9 | 3.3 | - | 3.1 |
| EPZ-6438 (Tazemetostat) | EZH2 Catalytic Inhibitor | >10 | >10 | >10 | >10 |
Data for this compound, YM281, and EPZ-6438 are compiled from a comparative study.[4][5]
Table 2: Anti-proliferative Activity (IC50 in µM) of Standard Chemotherapies and Targeted Therapies in TNBC Cell Lines
| Compound | Mechanism of Action | MDA-MB-231 | MDA-MB-468 | BT-20 | HCC1937 | Hs578T |
| Doxorubicin | Topoisomerase II Inhibitor | 1.5 | 0.35 | - | - | 0.1-1 |
| Paclitaxel | Microtubule Stabilizer | 0.002 - 0.01267 | - | - | - | 0.0728 |
| Olaparib | PARP Inhibitor | 4.2 - 95.1 | 0.8 | - | >10 - 96 | - |
| Talazoparib | PARP Inhibitor | 1.85 nM | 0.8 | 11 nM | 0.57 nM | - |
| Sacituzumab Govitecan | Anti-Trop-2 ADC | - | - | - | - | - |
IC50 values are compiled from multiple sources and can vary based on experimental conditions.[3][6][7][8][9][10][11][12][13] For Sacituzumab Govitecan, in vitro cytotoxicity is established, though specific IC50 values in these exact cell lines were not consistently reported in the reviewed literature; its efficacy is primarily demonstrated in vivo and in clinical trials.[5][14][15][16][17] Pembrolizumab's mechanism relies on immune cell activation and is not typically measured by direct in vitro cytotoxicity assays on cancer cell lines alone.[18][19][20]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the comparator therapies.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. What is the mechanism of action of Sacituzumab tirumotecan? [synapse.patsnap.com]
- 7. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 10. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 11. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 12. mdpi.com [mdpi.com]
- 13. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back [frontiersin.org]
- 16. Sacituzumab govitecan — a new therapy for patients with triple-negative breast cancer | Pogoda | Oncology in Clinical Practice [journals.viamedica.pl]
- 17. researchgate.net [researchgate.net]
- 18. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pembrolizumab shows activity against advanced TNBC | MDedge [mdedge.com]
- 20. researchgate.net [researchgate.net]
Independent Verification and Comparative Analysis of MS8815 Potency and Degradation Efficacy
A detailed guide for researchers, scientists, and drug development professionals on the EZH2 PROTAC degrader MS8815, presenting a comparative analysis with functionally similar molecules and standardized experimental protocols for independent verification.
This guide provides a comprehensive overview of the published inhibitory concentration (IC50) and degradation concentration (DC50) values for the EZH2 PROTAC degrader, this compound. While direct independent verification of the originally published values remains to be explicitly reported in the literature, this document offers a comparative analysis of this compound against other known EZH2 degraders, providing a broader context for its performance. Detailed experimental methodologies are included to facilitate independent validation studies.
Comparative Performance of EZH2 PROTAC Degraders
This compound is a selective EZH2 PROTAC degrader that has demonstrated potent inhibition of EZH2 methyltransferase activity and effective degradation of the EZH2 protein in cancer cell lines.[1][2] A summary of its published potency and degradation values, alongside those of other EZH2 degraders such as MS177, U3i, and MS8847, is presented below. This comparative data allows for an objective assessment of this compound's performance within the current landscape of EZH2-targeting PROTACs.
| Compound | Target | IC50 (nM) | DC50 (nM) | Cell Line | E3 Ligase Recruited | Reference |
| This compound | EZH2 | 8.6 | 140 | MDA-MB-453 | VHL | [1][3] |
| EZH1 | 62 | - | - | VHL | [1][3] | |
| MS177 | EZH2-PRC2 | 7 | - | EOL-1 | CRBN | [4][5] |
| Cell Proliferation | 100 - 570 | - | MLL-r leukemia cells | CRBN | [4][5] | |
| U3i | Cell Proliferation | 570 | - | MDA-MB-231 | CRBN | [6][7] |
| Cell Proliferation | 380 | - | MDA-MB-468 | CRBN | [6][7] | |
| MS8847 | EZH2 | - | 34.4 ± 10.7 | EOL-1 | VHL | [8] |
| Cell Proliferation | 450 | - | MDA-MB-468 | VHL | [8] | |
| Cell Proliferation | 1450 | - | BT549 | VHL | [8] |
Note: The IC50 and DC50 values are highly dependent on the specific experimental conditions, including the cell line used, treatment duration, and assay methodology. Direct comparison between values generated in different studies should be made with caution.
Signaling Pathway of EZH2 PROTAC Degraders
EZH2 PROTACs like this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, simultaneously binding to the EZH2 protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity induces the E3 ligase to tag EZH2 with ubiquitin molecules, marking it for degradation by the proteasome. This mechanism effectively reduces the total cellular levels of EZH2, impacting both its catalytic and non-catalytic functions in cancer progression.[2][8]
Experimental Protocols
To ensure the reproducibility and independent verification of published data, detailed experimental protocols are crucial. Below are standardized methodologies for determining the IC50 and DC50 values of PROTAC degraders.
Determination of IC50 by In Vitro Methyltransferase Assay
The IC50 value represents the concentration of a compound required to inhibit the activity of a target enzyme by 50%. For EZH2, this is typically measured through a biochemical assay that quantifies its methyltransferase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a purified EZH2 enzyme complex (e.g., PRC2), a histone H3 peptide substrate, and the radioactively labeled methyl donor, S-[methyl-³H]-adenosyl-L-methionine (³H-SAM), in a suitable reaction buffer.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzymatic Reaction: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic methylation of the substrate.
-
Signal Detection: Stop the reaction and transfer the mixture to a filter plate to capture the methylated histone peptides. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Determination of DC50 by Western Blotting
The DC50 value is the concentration of a PROTAC that induces 50% degradation of the target protein. Western blotting is a common method to quantify the levels of a specific protein in cell lysates.
Protocol:
-
Cell Culture and Treatment: Seed the chosen cancer cell line (e.g., MDA-MB-453 for TNBC) in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC degrader and a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the target protein (EZH2) and a primary antibody for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the EZH2 protein signal to the loading control signal for each sample.
-
DC50 Calculation: Calculate the percentage of EZH2 degradation for each PROTAC concentration relative to the vehicle-treated control. The DC50 value is then determined by fitting this data to a dose-response curve using a suitable software package.
Alternative Methodologies for DC50 Determination
While Western blotting is a widely used technique, newer methods offer higher throughput and more quantitative data for determining PROTAC efficiency.
-
NanoBRET™ and HiBiT Lytic Detection System: These bioluminescence-based assays allow for the quantitative measurement of protein levels in cell lysates in a high-throughput format. They involve engineering the target protein with a small luminescent tag (HiBiT) that can be detected upon the addition of a lytic reagent containing a complementary subunit (LgBiT) and substrate. The resulting luminescent signal is proportional to the amount of tagged protein.
-
Flow Cytometry: This technique can be used to quantify intracellular protein levels on a single-cell basis. Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against the target protein. The fluorescence intensity, which correlates with the protein amount, is then measured by a flow cytometer.
The adoption of these advanced methodologies can provide more precise and reproducible data for the independent verification and comparison of PROTAC degraders like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MS8815: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of MS8815, a selective EZH2 PROTAC degrader used in cancer research. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Understanding the Waste Profile of this compound
This compound is a complex organic molecule intended for laboratory research.[1][2][3] The Safety Data Sheet (SDS) for this compound indicates that disposal must be in accordance with prevailing country, federal, state, and local regulations.[1] While the SDS does not list specific federal hazards under SARA Title III, it is imperative to treat all chemical waste with caution.[1]
Key Principles of Chemical Waste Disposal:
-
Avoid Sewer and Trash Disposal: Never dispose of chemical waste like this compound down the drain or in the regular trash.[4][5]
-
Segregation is Crucial: Properly segregate chemical waste to prevent dangerous reactions.[6][7]
-
Labeling: All waste containers must be clearly and accurately labeled.[4]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.[4]
Step-by-Step Disposal Procedure for this compound
This procedure outlines the necessary steps for the safe handling and disposal of this compound waste generated during research activities.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE:
-
Safety Goggles
-
Lab Coat
-
Nitrile Gloves
Step 2: Waste Collection
-
Solid Waste:
-
Collect any solid this compound waste, such as contaminated filter paper, weighing boats, or gloves, in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for organic solids.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or contaminated solvents, in a separate, sealed, and leak-proof hazardous waste container.
-
Do not mix different solvent waste streams unless approved by your EHS department.
-
Use shatter-resistant, plastic-coated bottles when possible.[7]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
Step 3: Waste Container Labeling
Properly label the hazardous waste container with the following information[4]:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any other components in the waste stream. Avoid abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
Your name, laboratory, and contact information.
Step 4: Waste Storage
-
Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within your laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Segregate the this compound waste from incompatible materials as outlined in the table below.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Data Presentation: Chemical Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous chemical reactions. Use the following table as a general guideline.
| Waste Category | Examples | Incompatible With |
| Halogenated Solvents | Dichloromethane, Chloroform | Non-halogenated solvents, strong acids/bases |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Halogenated solvents, strong acids/bases |
| Aqueous Acidic Waste | Solutions with pH < 7 | Strong bases, cyanides, sulfides |
| Aqueous Basic Waste | Solutions with pH > 7 | Strong acids |
| Solid Chemical Waste | Contaminated labware, gloves, filter paper | Liquid waste, incompatible chemical residues |
Experimental Protocols: Decontamination
In the event of a small spill of this compound, follow this general decontamination protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE.
-
Contain the Spill: Use an absorbent material, such as a spill pad or vermiculite, to contain the spill.
-
Clean the Area:
-
For a solid spill, carefully sweep the material into a hazardous waste container.
-
For a liquid spill, absorb the liquid with an inert absorbent material and place it in a sealed hazardous waste container.
-
-
Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Personal Protective Equipment (PPE) for Handling MS8815
For Immediate Implementation: When handling MS8815, a selective EZH2 PROTAC degrader, adherence to proper safety protocols is crucial to ensure personal and environmental safety.[1][2][3][4][5][6] Although the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed to minimize exposure and mitigate any potential risks.[7] This guide provides essential information on the personal protective equipment (PPE) required for handling this compound, along with operational and disposal plans.
Recommended Personal Protective Equipment
It is recommended to use full personal protective equipment when handling this compound.[7] The specific components of PPE may vary depending on the nature of the work being conducted. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Nitrile gloves, safety glasses with side shields or safety goggles, and a lab coat. |
| Cell Culture and in vitro Assays | Nitrile gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a biological safety cabinet (BSC). |
| Animal Handling and in vivo Studies | Nitrile gloves, safety glasses or goggles, a lab coat or disposable gown, and a surgical mask or N95 respirator. |
| Waste Disposal | Nitrile gloves, safety glasses or goggles, and a lab coat. |
PPE Selection Workflow
The following diagram illustrates a general workflow for selecting the appropriate PPE when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
